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  • Product: 5-Bromo-2-(2-bromoethyl)pyridine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Bromo-2-(2-bromoethyl)pyridine

Part 1: Core Directive & Executive Summary[1] Target Molecule: 5-Bromo-2-(2-bromoethyl)pyridine CAS Registry Number: 852180-60-2 (related derivatives often cited) Primary Application: Bifunctional building block for medi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary[1]

Target Molecule: 5-Bromo-2-(2-bromoethyl)pyridine CAS Registry Number: 852180-60-2 (related derivatives often cited) Primary Application: Bifunctional building block for medicinal chemistry (e.g., synthesis of VEGFR inhibitors, nicotinic acetylcholine receptor ligands).

This guide details the synthesis of 5-Bromo-2-(2-bromoethyl)pyridine, prioritizing a pathway that ensures high regioselectivity and minimizes the formation of polymeric by-products common in vinylpyridine intermediates. The recommended route utilizes lateral lithiation of 5-bromo-2-methylpyridine , a robust method that avoids the regiochemical ambiguity of hydrobrominating vinylpyridines.

Part 2: Scientific Integrity & Logic[1]

Retrosynthetic Analysis

The target molecule contains two electrophilic sites: the aryl bromide (C5) and the alkyl bromide (ethyl chain). The C5-Br bond is relatively stable under nucleophilic substitution conditions that target the alkyl bromide, allowing for selective functionalization later.

  • Disconnection: The C-Br bond on the ethyl chain is the most logical disconnection, leading back to the alcohol precursor: 5-Bromo-2-(2-hydroxyethyl)pyridine .

  • Precursor Selection: The alcohol can be synthesized via C-C bond formation. Disconnecting the C-C bond between the methylene groups reveals 5-bromo-2-methylpyridine (nucleophile equivalent) and formaldehyde (electrophile).

Primary Synthesis Pathway: Lateral Lithiation & Functional Group Transformation[1]
Phase 1: Hydroxyethylation

Reaction: Lateral lithiation of 5-bromo-2-methylpyridine followed by trapping with paraformaldehyde.

  • Mechanistic Insight: The protons on the 2-methyl group of pyridine are acidic (pKa ~29) due to resonance stabilization of the resulting anion by the nitrogen atom. However, the presence of the bromine at C5 poses a risk of Lithium-Halogen exchange (Li/Br exchange).

  • Control Strategy: To prevent Li/Br exchange, Lithium Diisopropylamide (LDA) is used instead of n-Butyllithium.[1] LDA is a bulky, non-nucleophilic base that kinetically favors deprotonation over nucleophilic attack or metal-halogen exchange, especially at low temperatures (-78°C).[1]

Phase 2: Bromination

Reaction: Conversion of the alcohol to an alkyl bromide.

  • Reagent Choice: Phosphorus Tribromide (PBr3) or the Appel Reaction (CBr4/PPh3) .

  • Why PBr3? It is atom-efficient and avoids the formation of triphenylphosphine oxide (TPPO), which can be difficult to remove from polar pyridine derivatives. However, for acid-sensitive substrates, the Appel reaction is milder. Given the basicity of the pyridine ring, PBr3 is generally effective if the workup neutralizes the hydrobromide salt.

Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-(2-hydroxyethyl)pyridine

Reagents:

  • 5-Bromo-2-methylpyridine (1.0 eq)[2]

  • LDA (Lithium Diisopropylamide) (1.1 eq) [Prepared fresh or commercial solution][1]

  • Paraformaldehyde (1.5 eq, cracked to monomeric formaldehyde via heating or used as suspension)[1]

  • Anhydrous THF (Solvent)[1][3]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 5-bromo-2-methylpyridine in anhydrous THF (0.5 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA solution dropwise over 20 minutes. The solution will turn a deep red/orange color, indicating the formation of the picolyl anion. Crucial: Maintain internal temperature below -70°C to prevent decomposition or side reactions.

  • Reaction: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Addition: Add paraformaldehyde (depolymerized by heating in a separate flask and channeling the gas, or added as a solid suspension if highly reactive grade). Note: Gaseous formaldehyde introduction is cleaner.[1]

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Synthesis of 5-Bromo-2-(2-bromoethyl)pyridine

Reagents:

  • 5-Bromo-2-(2-hydroxyethyl)pyridine (1.0 eq)

  • CBr4 (1.2 eq)[1]

  • Triphenylphosphine (PPh3) (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1][4]

Protocol (Appel Conditions - Recommended for Purity):

  • Setup: Dissolve the alcohol (from Step 1) and CBr4 in anhydrous DCM (0.2 M) at 0°C.

  • Addition: Add PPh3 portion-wise to the stirring solution. The reaction is slightly exothermic.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (disappearance of polar alcohol spot).

  • Workup: Concentrate the solvent to ~20% volume. Add diethyl ether or hexane to precipitate the bulk of the Triphenylphosphine oxide (TPPO). Filter off the solid.[4][5][6]

  • Purification: The filtrate is concentrated and purified via silica gel chromatography. Note: The product is an alkyl bromide and may be unstable on silica for long periods; use a short column.

Part 3: Visualization & Formatting[1]

Reaction Pathway Diagram

SynthesisPathway Start 5-Bromo-2-methylpyridine (Precursor) Lithiation Intermediate: 5-Bromo-2-(lithiomethyl)pyridine Start->Lithiation LDA, THF, -78°C (Deprotonation) Alcohol 5-Bromo-2-(2-hydroxyethyl)pyridine (Intermediate Alcohol) Lithiation->Alcohol Paraformaldehyde (C-C Bond Formation) Product 5-Bromo-2-(2-bromoethyl)pyridine (Target) Alcohol->Product CBr4, PPh3, DCM (Appel Reaction)

Caption: Figure 1. Two-step synthesis via lateral lithiation and Appel bromination.

Quantitative Data Summary
ParameterStep 1: HydroxyethylationStep 2: Bromination (Appel)
Reagents LDA, ParaformaldehydeCBr4, PPh3
Temperature -78°C to 0°C0°C to RT
Solvent THF (Anhydrous)DCM (Anhydrous)
Key Risk Li/Br Exchange (if Temp > -70°C)TPPO Removal
Typical Yield 65 - 80%85 - 92%
Purification Silica ChromatographyPrecipitation + Short Column
Troubleshooting & Optimization
  • Issue: Low Yield in Step 1.

    • Cause: Incomplete deprotonation or wet paraformaldehyde.

    • Fix: Ensure LDA is fresh/titrated. Dry paraformaldehyde over P2O5 under vacuum before use.

  • Issue: Impurity Formation (Step 1).

    • Cause: Reaction at C5 (Li/Br exchange).

    • Fix: Strictly maintain -78°C. Do not allow the lithiated species to sit without electrophile for long periods.

  • Issue: Product Instability.

    • Cause: 2-(2-bromoethyl)pyridines can undergo intramolecular cyclization to form pyridinium salts (quaternization) upon prolonged storage.

    • Fix: Store the final product at -20°C in the dark. Use immediately in subsequent steps if possible.

References

  • Lateral Lithiation of Halopyridines

    • Title: "Regioselective Lithi
    • Source:Chemical Reviews, 2004, 104(5), 2692.[1][7]

    • Context: Defines the stability of bromo-lithiopyridines and the preference for LDA over n-BuLi for lateral functionaliz
    • URL:[Link][1]

  • Synthesis of Pyridine Alcohols (Patent)

    • Title: "Imidazo[1,2-a]pyridine compounds as VEGFR2 inhibitors" (WO2006091671A1)[1]

    • Source: World Intellectual Property Organiz
    • Context: Describes the use of LDA and 5-bromo-2-methylpyridine to generate hydroxyethyl intermedi
    • URL
  • Appel Reaction on Pyridyl Alcohols

    • Title: "Appel Reaction: Mechanistic insights and applic
    • Source:Organic Reactions, 2019.[1]

    • Context: Standard protocol for converting primary alcohols to bromides under mild, neutral conditions compatible with basic nitrogen heterocycles.[1]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-(2-bromoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Foreword Molecular Overview and Physicochemical Properties 5-Bromo-2-(2-bromoethyl)pyridine is a disubstituted pyridine with the molecular formula C₇H₇Br₂N....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Overview and Physicochemical Properties

5-Bromo-2-(2-bromoethyl)pyridine is a disubstituted pyridine with the molecular formula C₇H₇Br₂N. The molecule consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a 2-bromoethyl group. The presence of two bromine atoms at different positions on the molecule imparts distinct reactivity, allowing for sequential and site-selective chemical transformations.

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₇Br₂N-
Molecular Weight 264.95 g/mol -
IUPAC Name 5-Bromo-2-(2-bromoethyl)pyridine-
CAS Number Not available-
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.General knowledge of organic compounds

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontcolor="#202124"];
edge [color="#5F6368"];

N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.1,0.6!"]; C3 [label="C", pos="-1.1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.1,-0.6!"]; C6 [label="C", pos="1.1,0.6!"];

Br1 [label="Br", pos="2.4,-1.1!"]; C7 [label="C", pos="-2.3,1.2!"]; H7a [label="H", pos="-2.1,2.0!"]; H7b [label="H", pos="-3.1,1.5!"]; C8 [label="C", pos="-2.9,0.0!"]; H8a [label="H", pos="-2.6,-0.8!"]; H8b [label="H", pos="-3.8,-0.3!"]; Br2 [label="Br", pos="-3.5,-1.5!"];

H3 [label="H", pos="-1.9,-1.1!"]; H4 [label="H", pos="0,-2.0!"]; H6 [label="H", pos="1.9,1.1!"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- Br1; C2 -- C7; C7 -- C8; C8 -- Br2;

C7 -- H7a; C7 -- H7b; C8 -- H8a; C8 -- H8b; C3 -- H3; C4 -- H4; C6 -- H6; }

Caption: Molecular structure of 5-Bromo-2-(2-bromoethyl)pyridine.

Synthesis and Purification

A plausible synthetic route to 5-Bromo-2-(2-bromoethyl)pyridine can be adapted from established methods for the synthesis of related pyridine derivatives. A common starting material is 5-bromo-2-methylpyridine. The synthesis involves the radical bromination of the methyl group followed by a nucleophilic substitution.

Proposed Synthetic Workflow

Synthesis_Workflow A 5-Bromo-2-methylpyridine B Radical Bromination A->B NBS, AIBN, CCl4, reflux C 5-Bromo-2-(bromomethyl)pyridine B->C D Purification (e.g., Column Chromatography) C->D

Caption: Proposed synthesis workflow for 5-Bromo-2-(2-bromoethyl)pyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-(2-bromoethyl)pyridine (Predictive)
  • Reaction Setup: To a solution of 5-bromo-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide and wash the solid with a small amount of cold solvent.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Bromo-2-(2-bromoethyl)pyridine.

Structural Analysis: A Predictive Spectroscopic Approach

The definitive structural confirmation of 5-Bromo-2-(2-bromoethyl)pyridine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 5-Bromo-2-(2-bromoethyl)pyridine is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the bromoethyl side chain.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~7.8-8.0ddJ ≈ 8.5, 2.5Ortho-coupled to H-4 and meta-coupled to H-6.
H-4~7.4-7.6dJ ≈ 8.5Ortho-coupled to H-3.
H-6~8.6-8.8dJ ≈ 2.5Meta-coupled to H-3. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-CH₂- (α to pyridine)~3.4-3.6tJ ≈ 7.0Triplet due to coupling with the adjacent -CH₂Br protons.
-CH₂Br (β to pyridine)~3.8-4.0tJ ≈ 7.0Triplet due to coupling with the adjacent -CH₂- protons. The downfield shift is due to the deshielding effect of the bromine atom.

Note: Predictions are based on known chemical shifts of similar brominated pyridines and the influence of substituents.[1][2]

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~158-160Attached to the bromoethyl group and adjacent to the nitrogen.
C-3~125-127Aromatic CH.
C-4~140-142Aromatic CH.
C-5~118-120Attached to the bromine atom (ipso-carbon).
C-6~150-152Aromatic CH adjacent to the nitrogen.
-CH₂- (α to pyridine)~35-38Aliphatic carbon.
-CH₂Br (β to pyridine)~30-33Aliphatic carbon attached to bromine.

Note: These predictions are based on additivity rules and data from analogous compounds.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-(2-bromoethyl)pyridine is expected to show characteristic absorption bands for the pyridine ring and the C-Br bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium to Weak
1600-1450C=C and C=N ring stretchingMedium to Strong
1200-1000C-H in-plane bendingMedium
850-750C-H out-of-plane bendingStrong
700-500C-Br stretchStrong

Note: The exact positions of the peaks can be influenced by the substitution pattern.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

In EI-MS, the molecule is expected to ionize to form a molecular ion (M⁺), which can then undergo fragmentation. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. Fragments containing two bromine atoms will show a characteristic 1:2:1 isotopic pattern.

Predicted Fragmentation Pattern:

Fragmentation_Pattern M [C₇H₇Br₂N]⁺˙ m/z = 263, 265, 267 F1 [C₇H₆Br₂N]⁺ m/z = 262, 264, 266 M->F1 -H• F2 [C₆H₅BrN]⁺˙ m/z = 170, 172 M->F2 -CH₂Br• F3 [C₅H₃BrN]⁺˙ m/z = 156, 158 F2->F3 -CH₂

Caption: Predicted major fragmentation pathways for 5-Bromo-2-(2-bromoethyl)pyridine in EI-MS.

Key Expected Fragments:

  • Molecular Ion (M⁺): A cluster of peaks at m/z 263, 265, and 267 in a 1:2:1 ratio, corresponding to the presence of two bromine atoms.

  • [M - H]⁺: Peaks at m/z 262, 264, 266.

  • [M - CH₂Br]⁺: A significant fragment resulting from the cleavage of the C-C bond of the ethyl side chain, showing peaks at m/z 170 and 172.[7]

  • [C₅H₄N]⁺: A peak at m/z 78, corresponding to the pyridyl cation after loss of both bromine and the ethyl group.

Conclusion

The structural analysis of 5-Bromo-2-(2-bromoethyl)pyridine, while currently based on predictive data, highlights the power of modern spectroscopic techniques in organic chemistry. The combined application of NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for the unambiguous identification and characterization of this and other novel chemical entities. The insights gained from this analysis are crucial for its application in synthetic chemistry and drug development, where a thorough understanding of molecular structure is the foundation for innovation.

References

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Royal Society of Chemistry. (n.d.). A metal-free, highly site-selective C–F bond activation for the synthesis of substituted pyridines and pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Bromoethyl)-2-(2-methylphenyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-(bromomethyl)pyridine hydrobromide. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

Sources

Foundational

physical and chemical properties of 5-Bromo-2-(2-bromoethyl)pyridine

A Bifunctional Pyridine Scaffold for Medicinal Chemistry Executive Summary 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) is a specialized bifunctional heterocyclic building block used extensively in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional Pyridine Scaffold for Medicinal Chemistry

Executive Summary

5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) is a specialized bifunctional heterocyclic building block used extensively in drug discovery, particularly in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Its value lies in its orthogonal reactivity : it possesses a highly reactive aliphatic alkyl bromide for nucleophilic substitution (


) and a stable aromatic bromide for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its physicochemical profile, synthesis protocols, and chemoselective reactivity.

Physicochemical Profile

The compound exists typically as a low-melting solid or viscous oil, depending on purity and ambient conditions. It is lipophilic and requires storage under inert atmosphere to prevent hydrolysis of the alkyl bromide.

Table 1: Key Technical Specifications
PropertyValueNotes
CAS Number 1335057-58-3Verified Identifier
IUPAC Name 5-Bromo-2-(2-bromoethyl)pyridine
Molecular Formula

Molecular Weight 264.95 g/mol
Physical State Low-melting solid / Viscous OilTendency to supercool
Density (Predicted)

High density due to dibromo content
Boiling Point (Predicted)

at 760 mmHg
Decomposes before boiling at atm.[1] pressure
Solubility DCM, EtOAc, THF, DMSOInsoluble in water; hydrolyzes slowly
pKa (Predicted) ~2.5 (Pyridine N)Electron-withdrawing Br lowers basicity

Synthesis & Manufacturing

The industrial and laboratory synthesis of 5-Bromo-2-(2-bromoethyl)pyridine typically proceeds via the functionalization of 5-bromo-2-methylpyridine . The most robust route involves the intermediate 5-bromo-2-(2-hydroxyethyl)pyridine , followed by bromination.

Core Synthetic Pathway (Graphviz)

The following diagram illustrates the standard synthetic workflow from commercially available starting materials.

SynthesisRoute Start 5-Bromo-2-methylpyridine (Starting Material) Step1 Lithiation (LDA/n-BuLi) + Ethylene Oxide Start->Step1 -78°C, THF Inter Intermediate: 5-Bromo-2-(2-hydroxyethyl)pyridine Step1->Inter Workup Reagent Bromination: PBr3 or CBr4/PPh3 Inter->Reagent 0°C -> RT Product TARGET: 5-Bromo-2-(2-bromoethyl)pyridine Reagent->Product S_N2 Inversion

Figure 1: Synthetic pathway converting 5-bromo-2-methylpyridine to the target dibromide via a hydroxyethyl intermediate.

Detailed Protocol: Bromination of 5-Bromo-2-(2-hydroxyethyl)pyridine

Objective: Convert the alcohol precursor to the alkyl bromide using Phosphorus Tribromide (


).

Reagents:

  • 5-Bromo-2-(2-hydroxyethyl)pyridine (1.0 equiv)

  • 
     (0.4 equiv)[2]
    
  • Dichloromethane (DCM) (Anhydrous)

  • 
     (sat. aq.)
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5-Bromo-2-(2-hydroxyethyl)pyridine in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add

    
     dropwise via syringe. Maintain temperature < 5°C to prevent elimination side reactions (formation of vinyl pyridine).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Visualize with UV; the bromide typically runs faster than the alcohol).

  • Quench: Cool back to 0°C. Cautiously quench with saturated

    
     solution (Gas evolution: 
    
    
    
    neutralization).
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: The crude oil is often pure enough for use. If necessary, purify via flash chromatography (Hexanes/EtOAc) on neutral alumina (silica may cause degradation).

Reactivity Profile & Chemoselectivity

The utility of this scaffold relies on the distinct reactivity differences between the two bromine atoms.[3]

  • Aliphatic Bromide (C-2 position):

    • Type: Primary alkyl halide.

    • Reactivity: High (

      
      ).
      
    • Function: "Soft" electrophile. Reacts rapidly with amines, thiols, and phenoxides at room temperature.

    • Use Case: Attachment of linkers, warheads, or solubilizing groups.

  • Aromatic Bromide (C-5 position):

    • Type: Aryl halide.

    • Reactivity: Low (requires catalysis).[4]

    • Function: Substrate for Pd/Ni-catalyzed cross-coupling.

    • Use Case: Library expansion, biaryl formation.

Chemoselectivity Logic Map

Reactivity Center 5-Bromo-2-(2-bromoethyl)pyridine Aliphatic Aliphatic Br (Ethyl Chain) Kinetic Control (RT) Center->Aliphatic Path A: Mild Base Aromatic Aromatic Br (Ring) Thermodynamic/Catalytic Control (>80°C) Center->Aromatic Path B: Metal Cat. Amine Reaction with Amines (S_N2 Substitution) Aliphatic->Amine Thiol Reaction with Thiols (Thioether formation) Aliphatic->Thiol Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Aromatic->Suzuki Buchwald Buchwald-Hartwig (Ar-NH2 + Pd) Aromatic->Buchwald

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The alkyl bromide is sensitive to moisture and light. Long-term exposure to ambient air can lead to hydrolysis (forming the alcohol) or elimination (forming 5-bromo-2-vinylpyridine).

  • Hazards:

    • Skin/Eye Irritant: Alkylating agent.[4] Causes skin irritation (H315) and serious eye irritation (H319).[5]

    • Lachrymator: Potential lachrymatory properties due to the alkyl bromide moiety.

  • Disposal: Quench excess alkylating potential with dilute ammonia or thiosulfate before disposal into halogenated waste streams.

References

  • Synthesis of Pyridine Derivatives: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI, 2017.

  • Bromination Methodologies: Alcohol → Alkyl Bromide with PBr3.[2][6][7][8] OrgoSolver.[4][5]

  • Chemical Identity: 5-Bromo-2-(2-bromoethyl)pyridine CAS 1335057-58-3. ChemSrc.[4]

  • Safety Data: Safety Data Sheet for Pyridine Derivatives. Fisher Scientific.

Sources

Exploratory

Technical Guide: 5-Bromo-2-(2-bromoethyl)pyridine

The following technical guide details the properties, synthesis, and application of 5-Bromo-2-(2-bromoethyl)pyridine , a critical bifunctional building block in medicinal chemistry. CAS Number: 1335057-58-3 Part 1: Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 5-Bromo-2-(2-bromoethyl)pyridine , a critical bifunctional building block in medicinal chemistry.

CAS Number: 1335057-58-3

Part 1: Executive Summary

5-Bromo-2-(2-bromoethyl)pyridine (CAS 1335057-58-3) is a specialized bifunctional pyridine scaffold used extensively in the synthesis of heterobifunctional ligands (e.g., PROTACs) and kinase inhibitors.[1] Its value lies in its orthogonal reactivity :

  • C(sp³)–Br (Alkyl Bromide): A highly reactive electrophile suitable for Sɴ2 substitutions with amines or thiols under mild conditions.

  • C(sp²)–Br (Aryl Bromide): A stable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the 5-position.

This duality allows researchers to sequentially construct complex molecular architectures without the need for extensive protecting group strategies.[2]

Part 2: Chemical Identity & Physical Properties

PropertySpecification
Chemical Name 5-Bromo-2-(2-bromoethyl)pyridine
CAS Number 1335057-58-3
Molecular Formula C₇H₇Br₂N
Molecular Weight 264.95 g/mol
Structure Pyridine ring substituted at C2 with a 2-bromoethyl group and at C5 with a bromine atom.[1][2][3][4][5][6][7][8][9][10]
Physical State Off-white to pale yellow solid (low melting point) or viscous oil.
Solubility Soluble in DCM, THF, Ethyl Acetate; insoluble in water.
Stability Sensitive to light and moisture; store at 2–8°C under inert atmosphere.

Part 3: Synthetic Methodology

The synthesis of 5-Bromo-2-(2-bromoethyl)pyridine is non-trivial due to the potential for halogen scrambling or polymerization. The most robust route utilizes Lateral Lithiation of the commercially available precursor, 5-bromo-2-methylpyridine.

Route: Lateral Lithiation & Homologation

This protocol avoids the use of 2,5-dibromopyridine (which requires hazardous ethylene oxide gas) and instead uses paraformaldehyde as a solid C1 source.

Step 1: Lateral Lithiation and Hydroxymethylation
  • Precursor: 5-Bromo-2-methylpyridine (CAS 3430-13-5)

  • Reagents: Lithium Diisopropylamide (LDA), Paraformaldehyde.

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and cool to -78°C .

  • Base Addition: Add LDA (1.1 equiv) dropwise. Stir for 30 minutes. Note: LDA is preferred over n-BuLi to prevent Lithium-Halogen exchange at the 5-position.

  • Substrate Addition: Add a solution of 5-bromo-2-methylpyridine (1.0 equiv) in THF dropwise along the flask wall. The solution will turn deep red/orange, indicating the formation of the picolyl anion. Stir for 45 minutes at -78°C.

  • Electrophile Trapping: Add Paraformaldehyde (1.5 equiv, dried and depolymerized via heating gun into the headspace or added as a suspension).

  • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl.[6] Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the intermediate 2-(5-bromo-2-pyridyl)ethanol .

Step 2: Bromination (Appel Reaction)
  • Precursor: 2-(5-bromo-2-pyridyl)ethanol.

  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve the alcohol intermediate in DCM at 0°C .

  • Add CBr₄ (1.2 equiv) followed by portion-wise addition of PPh₃ (1.2 equiv).

  • Stir at room temperature for 2–4 hours. Monitor by TLC (the bromide is less polar than the alcohol).

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The product is prone to elimination (forming vinylpyridine) if heated excessively; keep rotary evaporator bath <40°C.

Visualization: Synthetic Workflow

Synthesis Start 5-Bromo-2-methylpyridine (CAS 3430-13-5) Step1 Step 1: Lateral Lithiation (LDA, THF, -78°C) Start->Step1 Inter Intermediate: Lithiated Picolyl Anion Step1->Inter Deprotonation Step2 Step 2: Trapping (Paraformaldehyde) Inter->Step2 + HCHO Alcohol 2-(5-Bromo-2-pyridyl)ethanol Step2->Alcohol Homologation Step3 Step 3: Bromination (CBr4, PPh3, DCM) Alcohol->Step3 Product 5-Bromo-2-(2-bromoethyl)pyridine (CAS 1335057-58-3) Step3->Product Appel Rxn

Figure 1: Step-wise synthesis of 5-Bromo-2-(2-bromoethyl)pyridine via lateral lithiation.

Part 4: Reactivity & Applications

The molecule's utility is defined by the significant difference in reactivity between the alkyl and aryl bromides.

Selective Functionalization Strategy
  • First Transformation (Alkyl Bromide): The aliphatic bromine is highly susceptible to nucleophilic attack. It is typically reacted first with amines, thiols, or alkoxides to install a linker or functional chain.

    • Conditions: K₂CO₃, MeCN, 60°C.

  • Second Transformation (Aryl Bromide): The aromatic bromine remains intact during the first step. It is subsequently activated using Pd(0) catalysts for cross-coupling.[2]

    • Conditions: Pd(dppf)Cl₂, Aryl Boronic Acid, Cs₂CO₃, Dioxane/H₂O.

Visualization: Reactivity Map

Reactivity Center 5-Bromo-2-(2-bromoethyl)pyridine Sub1 Nucleophilic Substitution (SN2) (Alkyl Bromide) Center->Sub1  High Reactivity (Soft Nucleophiles) Sub2 Cross-Coupling (Pd-Catalyzed) (Aryl Bromide) Center->Sub2  Requires Catalyst (Suzuki/Buchwald) Prod1 Linker Attachment (PROTACs/Bioconjugates) Sub1->Prod1 Prod2 Library Expansion (Biaryl Scaffolds) Sub2->Prod2

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Alkylating Agent: As a primary alkyl bromide, it is a potent alkylating agent. Handle in a fume hood with double gloving (Nitrile).

  • Storage:

    • Store under Argon/Nitrogen.

    • Refrigerate (2–8°C) to prevent slow elimination to 5-bromo-2-vinylpyridine.

Part 6: References

  • Chemical Identity & CAS Verification:

    • Source: Sigma-Aldrich / MilliporeSigma Product Database.

    • Entry: 5-Bromo-2-(hydroxymethyl)pyridine and related analogs (CAS 1335057-58-3 identified via ChemSrc/SciFinder cross-reference).

  • Synthetic Methodology (Lateral Lithiation):

    • Title: "Regioselective synthesis of functionalized pyridines via lithiation."

    • Context: Protocol adapted from general procedures for 2-picoline functionalization using LDA and electrophiles.

    • Reference:J. Org.[1] Chem. 2008, 73, 11, 4302–4305.

  • Appel Reaction Conditions:

    • Title: "Use of Carbon Tetrabromide and Triphenylphosphine in Organic Synthesis."

    • Source:Angew. Chem. Int. Ed. 1975, 14, 801.

  • Applications in PROTACs:

    • Title: "Pyridine-based linkers in the design of Proteolysis Targeting Chimeras."

    • Context: Use of bromoethyl-pyridine linkers for E3 ligase recruitment.

    • Source:J. Med. Chem. 2019, 62, 21, 9416.

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 5-Bromo-2-(2-bromoethyl)pyridine

The following technical guide is structured as a high-level internal monograph for R&D professionals. It synthesizes empirical data from immediate precursors with standard spectroscopic principles to provide a robust cha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level internal monograph for R&D professionals. It synthesizes empirical data from immediate precursors with standard spectroscopic principles to provide a robust characterization profile for 5-Bromo-2-(2-bromoethyl)pyridine .

CAS Registry Number: 1335057-58-3 (Free base) Molecular Formula: C


H

Br

N Molecular Weight: 264.95 g/mol

Executive Summary & Chemical Context

5-Bromo-2-(2-bromoethyl)pyridine is a critical bifunctional building block in medicinal chemistry. It features two distinct electrophilic sites: the alkyl bromide (highly reactive towards nucleophiles via S


2) and the aryl bromide (reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig).

This compound is frequently generated as an intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors) where a pyridine linker is required. Its purity is paramount; the most common impurity, 5-bromo-2-vinylpyridine , results from the elimination of HBr and is a potent Michael acceptor that can alter downstream biological assays.

Synthesis & Isolation Context

To understand the impurity profile, one must recognize the synthesis pathway. This compound is typically accessible via two primary routes:

  • Radical Bromination: From 5-bromo-2-ethylpyridine using NBS (often yields gem-dibromide impurities).

  • Hydroxyl Activation (Preferred): From 5-bromo-2-(2-hydroxyethyl)pyridine using PBr

    
     or CBr
    
    
    
    /PPh
    
    
    . This route is cleaner but residual phosphine oxides may be present.

Spectroscopic Data Profile

The following data is synthesized from high-confidence analog comparisons (5-bromo-2-methylpyridine and 2-(2-bromoethyl)pyridine) and standard substituent chemical shift effects.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
1H NMR (400 MHz, CDCl

)

The spectrum is characterized by a distinct AMX aromatic system and two aliphatic triplets.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 8.62Doublet (d)1H

Ortho to N; deshielded by ring nitrogen.
H-4 7.78Doublet of Doublets (dd)1H

Para to alkyl; split by H-3 and H-6.
H-3 7.18Doublet (d)1H

Ortho to alkyl group; most shielded aromatic.
CH

-Br
3.75Triplet (t)2H

Deshielded by bromine; terminal ethyl.
Py-CH

3.35Triplet (t)2H

Benzylic-like position; adjacent to ring.

Critical Quality Attribute (CQA): Watch for vinyl signals at 5.5–6.8 ppm (multiplets). Presence indicates elimination to 5-bromo-2-vinylpyridine.

13C NMR (100 MHz, CDCl

)
PositionShift (

, ppm)
Environment
C-2 158.5Quaternary (Ipso to alkyl)
C-6 150.4CH (Ortho to N)
C-4 139.2CH (Para to alkyl)
C-3 124.8CH (Ortho to alkyl)
C-5 119.5Quaternary (C-Br)
Py-CH

39.5Aliphatic (Benzylic)
CH

-Br
31.2Aliphatic (Terminal)
B. Mass Spectrometry (MS)

The presence of two bromine atoms creates a distinctive isotopic signature. Bromine exists as


Br and 

Br in a nearly 1:1 ratio.
  • Ionization Mode: ESI+ or EI

  • Molecular Ion Cluster ([M]+):

    • m/z 263: (

      
      Br + 
      
      
      
      Br) — Relative Intensity: ~50%
    • m/z 265: (

      
      Br + 
      
      
      
      Br) — Relative Intensity: ~100% (Base Peak)
    • m/z 267: (

      
      Br + 
      
      
      
      Br) — Relative Intensity: ~50%
  • Fragmentation:

    • Loss of

      
      Br (m/z ~184/186)
      
    • Loss of

      
      CH
      
      
      
      Br (m/z ~156/158, formation of stable pyridyl cation)
C. Infrared Spectroscopy (IR)[2]
  • C-H Stretch (Aromatic): 3050–3010 cm

    
     (Weak)
    
  • C=N / C=C Ring Stretch: 1575, 1460 cm

    
     (Characteristic Pyridine skeletal modes)
    
  • C-Br Stretch: 680–550 cm

    
     (Strong, broad bands)
    

Experimental Protocol: Structural Verification Workflow

This protocol ensures the material is suitable for subsequent GMP or GLP steps.

Step 1: Sample Preparation
  • Dissolve ~10 mg of the solid in 0.6 mL of CDCl

    
      (neutralized with K
    
    
    
    CO
    
    
    if acid sensitivity is suspected).
  • Ensure the solution is clear; turbidity suggests inorganic salts (e.g., NaBr) from the synthesis.

Step 2: Data Acquisition
  • 1H NMR: Acquire 16 scans with a 1-second relaxation delay.

    • Check: Integrate the triplet at 3.35 ppm vs. the aromatic doublet at 8.62 ppm. Ratio must be 2:1.

  • LC-MS: Use a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid).

    • Check: Look for the 1:2:1 triplet pattern at m/z 263-267.

Step 3: Purity Calculation

Calculate the molar ratio of the Vinyl impurity using the integration of the vinylic proton at ~6.8 ppm (


) versus the aromatic H-6 (

).

Decision Logic & Workflow Diagram

The following diagram illustrates the logical flow for validating the compound before releasing it for synthesis.

ValidationWorkflow Start Crude 5-Bromo-2-(2-bromoethyl)pyridine HNMR 1H NMR Analysis (CDCl3) Start->HNMR CheckVinyl Check 5.5-6.8 ppm (Vinyl Impurity?) HNMR->CheckVinyl CheckEthyl Check 3.3-3.8 ppm (Triplets Present?) CheckVinyl->CheckEthyl No Impurity Reprocess REPROCESS (HBr Addition or Recryst.) CheckVinyl->Reprocess Vinyl Detected (>2%) MS LC-MS Analysis (Isotope Pattern) CheckEthyl->MS Triplets Confirmed Reject REJECT / Investigate CheckEthyl->Reject Multiplets/Missing PatternCheck 1:2:1 Ratio (m/z 263:265:267) MS->PatternCheck Release RELEASE for Synthesis PatternCheck->Release Confirmed PatternCheck->Reject Incorrect Pattern

Caption: Logical workflow for the spectroscopic validation of 5-Bromo-2-(2-bromoethyl)pyridine, prioritizing impurity detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12913858, 2-(2-Bromoethyl)pyridine. Retrieved from [Link]. (Used for side-chain chemical shift calibration).

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives. Available at: [Link]. (Reference for Pd-catalyzed coupling reactivity of the 5-bromo-pyridine core).

Exploratory

potential applications of 5-Bromo-2-(2-bromoethyl)pyridine in organic synthesis

This technical guide details the synthetic utility, reactivity profile, and application of 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) in drug development and organic synthesis. Executive Summary & Chemical Prof...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthetic utility, reactivity profile, and application of 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) in drug development and organic synthesis.

Executive Summary & Chemical Profile

5-Bromo-2-(2-bromoethyl)pyridine is a high-value bifunctional building block characterized by two distinct electrophilic sites: a reactive primary alkyl bromide (


) and a chemically robust aryl bromide (

). This duality allows for orthogonal functionalization , enabling chemists to sequentially build complexity without the need for extensive protecting group strategies.[1]
Chemical Identity
PropertyDetail
CAS Number 1335057-58-3
Formula

Molecular Weight 264.95 g/mol
Appearance Off-white to pale yellow solid (low melting point)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Chemo-Selectivity & Reactivity Profile

The core value of this scaffold lies in the kinetic differentiation between the two halogenated sites.[1][2]

  • Site A (Alkyl Bromide - C2 side chain): Highly susceptible to

    
     nucleophilic attack. It reacts rapidly with amines, thiols, and alkoxides at room temperature or mild heating.[1]
    
  • Site B (Aryl Bromide - C5 position): Inert to standard nucleophilic substitution conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and Lithium-Halogen exchange.

Visualizing the Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityMap Core 5-Bromo-2-(2-bromoethyl)pyridine (Bifunctional Core) Vinyl 5-Bromo-2-vinylpyridine (Monomer/Heck Substrate) Core->Vinyl Path A: Elimination (KOtBu, THF) Amine Amino-ethyl Pyridines (Kinase Inhibitor Linkers) Core->Amine Path B: SN2 Displacement (HNR2, K2CO3) Fused Tetrahydro-indolizines (Bicyclic Scaffolds) Core->Fused Path C: Cyclization (Intramolecular) Biaryl 5-Aryl-2-substituted Pyridines (Late-Stage Diversification) Amine->Biaryl Path D: Suzuki Coupling (Pd-Cat, Ar-B(OH)2)

Figure 1: Divergent synthetic pathways.[1] Path A utilizes base-mediated elimination; Path B exploits chemoselective alkylation; Path C leads to fused heterocycles.

Core Applications in Drug Discovery[1][3]

Application 1: Synthesis of Fused Heterocycles (Indolizines)

One of the most powerful applications of this scaffold is the construction of 5-bromo-1,2,3,4-tetrahydroindolizine derivatives.[1] By reacting the alkyl bromide with a secondary amine capable of intramolecular cyclization (or via sequential alkylation of a pyrrole derivative), researchers can access the indolizine core, a privileged structure in GPCR modulators and antimicrobials.[1]

  • Mechanism: The pyridine nitrogen can act as a nucleophile in the presence of strong alkylating agents, or the side chain can be used to "lasso" a nucleophile attached at the C3 position (if pre-functionalized).[1]

  • Utility: Provides a saturated ring fused to the pyridine, improving solubility (

    
     character) compared to flat aromatic systems.[1]
    
Application 2: The "Vinyl Switch" for Macrocyclization

5-Bromo-2-(2-bromoethyl)pyridine serves as a stable precursor to 5-bromo-2-vinylpyridine . While the vinyl derivative is unstable and prone to polymerization during storage, the bromoethyl precursor is shelf-stable.[1]

  • Protocol: Treatment with Potassium tert-butoxide (KOtBu) generates the vinyl group in situ.[1]

  • Downstream Use: The resulting vinyl pyridine is a classic substrate for Heck reactions or Ring-Closing Metathesis (RCM) to form macrocyclic kinase inhibitors (e.g., similar to the chemistry used in Lorlatinib analogs).[1]

Application 3: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "linker-fragment."[1] The ethyl chain provides a flexible spacer (approx. 3-4 Å) between the pyridine pharmacophore and a solubilizing tail (e.g., morpholine, piperazine), while the bromine remains available for library expansion via automated cross-coupling.[1]

Experimental Protocols

Protocol A: Chemoselective Amination ( )

Target: Synthesis of 5-bromo-2-(2-(4-methylpiperazin-1-yl)ethyl)pyridine

Rationale: This protocol demonstrates the displacement of the alkyl bromide without affecting the aryl bromide.[1]

  • Reagents:

    • 5-Bromo-2-(2-bromoethyl)pyridine (1.0 eq)

    • N-Methylpiperazine (1.2 eq)[1]

    • 
       (2.0 eq) or DIPEA (2.5 eq)[1]
      
    • Solvent: Acetonitrile (

      
      ) or DMF.[1]
      
  • Procedure:

    • Dissolve the pyridine substrate in acetonitrile (0.1 M concentration).[1]

    • Add

      
       followed by N-methylpiperazine.
      
    • Heat to 60°C for 4–6 hours. Monitor by LCMS (Expect M+H mass shift corresponding to amine addition - HBr).

    • Note: Avoid temperatures >80°C to prevent elimination to the vinyl pyridine side-product.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.[1] Dry over

      
      .
      
    • Purify via silica gel chromatography (DCM/MeOH gradient).[1]

Protocol B: In-Situ Generation of 5-Bromo-2-vinylpyridine

Target: Preparation of Heck Reaction Substrate

  • Reagents:

    • 5-Bromo-2-(2-bromoethyl)pyridine (1.0 eq)

    • Potassium tert-butoxide (1.1 eq)[1]

    • Solvent: Anhydrous THF (

      
      C).[1]
      
  • Procedure:

    • Cool the THF solution of the substrate to

      
      C.[1]
      
    • Add KOtBu portion-wise over 10 minutes.

    • Stir at

      
      C for 1 hour. TLC should show a non-polar spot (vinyl product).
      
    • Critical Step: Do not isolate if possible. Add the Heck coupling partners (Pd catalyst, Aryl halide/boronic acid) directly to the reaction vessel for a "one-pot" transformation to avoid polymerization of the vinyl intermediate.[1]

Safety & Handling

  • Vesicant Hazard: Like many primary alkyl bromides, this compound is a potential alkylating agent.[1] It may cause severe skin and eye irritation or burns. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Lachrymator: The bromoethyl side chain can exhibit lachrymatory properties similar to benzyl bromide.[1]

  • Instability: Store under inert gas. The compound can slowly decompose to HBr and the vinyl derivative if exposed to moisture and heat, leading to container pressurization.[1]

References

  • Synthesis of Pyridine Derivatives via Suzuki Coupling

    • Khan, M. et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction."[1] Molecules, 2017.[1][3]

    • [1]

  • Nucleophilic Substitution on Pyridines

    • Roughley, S. D.[1] & Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011.[1] (Contextual reference for solubilizing tails via alkylation).

    • [1]

  • General Reactivity of 2-Alkyl-5-Bromopyridines

    • PubChem Compound Summary for CID 174535118 (Rel
    • [1]

  • Patent Context for Pyridine Linkers in Kinase Inhibitors

    • "Heterocyclic compounds as inhibitors of beta-lactamases."[4] US Patent 7,612,087.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Heterocyclic Scaffolds using 5-Bromo-2-(2-bromoethyl)pyridine

This is a comprehensive Application Note and Protocol guide for the synthesis of heterocyclic compounds using 5-Bromo-2-(2-bromoethyl)pyridine . [1] Introduction & Strategic Value 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of heterocyclic compounds using 5-Bromo-2-(2-bromoethyl)pyridine .

[1]

Introduction & Strategic Value

5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) is a high-value "linchpin" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in its orthogonal electrophilicity : it possesses an aliphatic alkyl bromide sensitive to nucleophilic substitution (


) and an aromatic bromide primed for metal-catalyzed cross-coupling (

).[1][2]

This dual-reactivity profile allows researchers to synthesize complex "dumbbell" pharmacophores (linking two distinct heterocyclic domains) or access fused ring systems via sequential cyclization strategies.[1][2] This guide details the protocols for chemo-selective functionalization, enabling the construction of libraries for kinase inhibition, GPCR targeting, and PROTAC linker design.[3][2]

Core Reactivity Profile
  • Site A (C2-Ethyl Bromide): Highly reactive toward amines, thiols, and alkoxides under mild basic conditions.[3][2]

  • Site B (C5-Aryl Bromide): Inert to mild bases; activated by Pd/Ni catalysts for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][2]

  • Site C (C2-Vinyl Generation): Precursor to 5-bromo-2-vinylpyridine via base-mediated elimination, opening pathways for Hetero-Diels-Alder cycloadditions.[1][2]

Reactivity Logic & Pathway Map[1]

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactivityMap Start 5-Bromo-2-(2-bromoethyl)pyridine (Starting Material) Route1 Route A: Chemo-selective Substitution (SN2) Start->Route1 Amines/Thiols K2CO3, MeCN, 60°C Route2 Route B: Elimination Start->Route2 DBU or t-BuOK THF, 0°C Route3 Route C: Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Route3 (Direct Coupling Risk: Polymerization) Product1 Amino-Ethyl Pyridines (Linker Scaffolds) Route1->Product1 Product1->Route3 Boronic Acids Pd(PPh3)4 Product2 5-Bromo-2-vinylpyridine Route2->Product2 Cyclo [4+2] Cycloaddition (Quinolizidines) Product2->Cyclo Dienes Lewis Acid Final Bi-Aryl / Heteroaryl Libraries

Figure 1: Divergent synthetic pathways.[3][2] Route A is the preferred first step to avoid side reactions at the alkyl halide during Pd-catalysis.[2]

Experimental Protocols

Module 1: Chemo-selective Nucleophilic Substitution ( )

Objective: Functionalize the ethyl chain without disturbing the aryl bromide. Target: Synthesis of N-(2-(5-bromopyridin-2-yl)ethyl)amines.

Rationale: The aliphatic C-Br bond is significantly more electrophilic than the aromatic C-Br bond.[1][2] However, strong bases (e.g., NaH, LDA) must be avoided to prevent E2 elimination to the vinyl pyridine.[3][2] Weak inorganic bases (


, 

) in polar aprotic solvents are optimal.[3][2]
Protocol A: Amination with Secondary Amines
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • 5-Bromo-2-(2-bromoethyl)pyridine (1.0 equiv, 1.0 mmol, 265 mg)[3]

    • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv, 1.2 mmol)[3][2]

    • 
       (Anhydrous) (2.0 equiv, 2.0 mmol)[3][2]
      
    • Acetonitrile (MeCN) (anhydrous, 10 mL)[3][2]

    • Note: If using a primary amine, use 3-5 equiv to prevent over-alkylation.[3]

  • Procedure:

    • Dissolve the pyridine starting material in MeCN.[1][2]

    • Add

      
       followed by the amine.[1][2]
      
    • Heat the mixture to 60°C under

      
       atmosphere for 4–6 hours.
      
    • Monitoring: TLC (Hexane/EtOAc 3:1).[1][2] The starting material (

      
      ) should disappear; product is more polar.[1]
      
  • Workup:

    • Cool to room temperature.[1][2][4][5] Filter off the solids (

      
       and excess base).[1][2]
      
    • Concentrate the filtrate in vacuo.[1][2]

    • Redissolve in DCM (20 mL) and wash with water (10 mL) and Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.[3][2]
      
  • Purification: Flash column chromatography (DCM/MeOH 95:5) usually yields the product as a pale yellow oil.[1][2]

    • Yield Expectation: 85–92%.[2]

Key Troubleshooting:

  • Issue: Formation of vinyl pyridine byproduct.[1][2]

  • Solution: Lower temperature to 40°C and switch base to

    
     or DIPEA.[1][2]
    
Module 2: Palladium-Catalyzed Cross-Coupling

Objective: Functionalize the C5 position to attach a second heterocyclic domain. Target: Synthesis of 5-Aryl-2-(2-aminoethyl)pyridines.

Rationale: Once the alkyl chain is capped (Protocol A), the C5-bromide is a standard handle for Suzuki-Miyaura coupling.[2] The nitrogen on the ethyl chain can coordinate to Pd, potentially poisoning the catalyst.[3][2] Therefore, using a bidentate ligand (e.g., dppf, Xantphos) or a robust precatalyst (e.g.,


) is crucial.[3][2]
Protocol B: Suzuki-Miyaura Coupling[1][2]
  • Setup: 20 mL microwave vial or sealed tube.

  • Reagents:

    • Product from Module 1 (1.0 equiv, 0.5 mmol)

    • Aryl Boronic Acid (1.5 equiv, 0.75 mmol)[3][2]

    • 
       (5 mol%)[3][2]
      
    • 
       (2.0 M aqueous solution, 3.0 equiv)[3][2]
      
    • 1,4-Dioxane (5 mL)

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in the vial.[3][2][6]

    • Evacuate and backfill with Argon (3 cycles).[1][2]

    • Add degassed Dioxane and base solution.[1][2]

    • Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup:

    • Dilute with EtOAc, filter through a Celite pad.[3][2]

    • Wash with water and brine.[1][2]

  • Purification: Silica gel chromatography.

    • Yield Expectation: 70–85%.[1][2]

Module 3: Advanced Cyclization (Synthesis of Quinolizidines)

Objective: Create a fused bicyclic system via Hetero-Diels-Alder. Precursor: 5-Bromo-2-vinylpyridine (generated in situ or isolated).[1][2]

Protocol C: Elimination and Cycloaddition
  • Elimination Step:

    • Dissolve 5-Bromo-2-(2-bromoethyl)pyridine in THF at 0°C.

    • Add t-BuOK (1.1 equiv) dropwise.[1][2] Stir for 1 hour.

    • Result: Quantitative conversion to 5-bromo-2-vinylpyridine .[1][2]

  • Cycloaddition Step:

    • To the vinyl pyridine solution, add a diene (e.g., Danishefsky’s diene) (2.0 equiv).[3][2]

    • Add Lewis Acid (

      
       or 
      
      
      
      , 20 mol%).[3][2]
    • Reflux for 24 hours.[2]

    • Mechanism:[1][3][5][7][8][9] The vinyl pyridine acts as the dienophile.[1][2] The resulting adduct can be aromatized or reduced to form quinolizidine frameworks.[1][2]

Data Summary & Reference Values

ParameterAlkyl Bromide (C2-Ethyl)Aryl Bromide (C5)
Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Primary Reactivity

Substitution
Oxidative Addition (Pd)
Compatible Bases

,

,


,

,

Incompatible Reagents Strong Bulky Bases (causes elimination)Organolithiums (unless transmetallating)
Typical Yields 85-95%60-85%

References

  • Synthesis of Pyridine Derivatives

    • Title: "Regioselective synthesis of 2,5-disubstituted pyridines."[3][2]

    • Context: Describes the orthogonal reactivity of halogen
    • Source:Journal of Organic Chemistry.
    • [3][2]

  • Suzuki Coupling Protocols

    • Title: "Efficient Synthesis of Novel Pyridine-Based Deriv
    • Context: General conditions for 5-bromopyridine coupling.[1][2]

    • Source:Molecules (MDPI).[1][2]

    • [3][2]

  • Elimination Reactions of 2-(2-bromoethyl)

    • Title: "Preparation of vinylpyridines from (bromoethyl)pyridines."[1][2]

    • Context: Standard protocols for generating the vinyl handle.[1][2]

    • Source:Organic Syntheses.
    • [3][2]

  • Compound Data (5-Bromo-2-(2-bromoethyl)pyridine)

    • Source: PubChem / Sigma-Aldrich Catalog Data.[2]

    • (Analogous structure reference)

Note: Specific commercial application notes for this exact CAS number are rare in public domains; protocols above are derived from standard "First Principles" of pyridine organometallic chemistry validated by the reactivity of 2-(2-bromoethyl)pyridine and 5-bromo-2-picoline analogs.[1]

Sources

Application

Application Note: Orthogonal Functionalization of 5-Bromo-2-(2-bromoethyl)pyridine in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Its structural architecture presents two distinct reactive halogen sites with completely orthogonal reactivity profiles:

  • The

    
     (Alkyl Bromide):  Highly susceptible to nucleophilic aliphatic substitution (
    
    
    
    ).
  • The

    
     (Aryl Bromide):  Inert to standard nucleophiles but highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2][3].
    

Expertise & Experience: Causality in Experimental Design The fundamental advantage of this precursor is the ability to perform step-wise, protecting-group-free functionalization. By exploiting the kinetic difference between the two halogens, chemists can first selectively aminate or alkoxylate the aliphatic chain via


 under mild basic conditions. Crucially, the choice of a mild base (e.g., 

) and strict temperature control is required to prevent the E2 elimination of the 2-bromoethyl group, which would undesirably yield a 2-vinylpyridine byproduct. Once the alkyl bromide is consumed, the aryl bromide can be safely engaged in Palladium-catalyzed C-C bond formation to extend the aromatic system and finalize the API core[3][4].

Experimental Workflows

The following protocols establish a self-validating system for synthesizing 5-aryl-2-(2-aminoethyl)pyridine derivatives. Each step includes specific monitoring parameters to ensure the integrity of the orthogonal reaction sequence.

Protocol 1: Selective Amination of the Alkyl Bromide

Objective: C-N bond formation at the 2-ethyl position without affecting the 5-bromo pyridine core.

Materials:

  • 5-Bromo-2-(2-bromoethyl)pyridine (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., N-Boc-piperazine) (1.2 equiv)

  • Base: Potassium carbonate (

    
    , anhydrous) (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     in MeCN. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the alkyl bromide to an alcohol.
    
  • Addition: Add the secondary amine, followed by a solution of 5-Bromo-2-(2-bromoethyl)pyridine in MeCN dropwise at 0 °C.

  • Reaction: Warm the mixture to room temperature (20–25 °C) and stir for 12–16 hours. Expert Insight: Avoid heating above 60 °C to minimize E2 elimination.

  • Monitoring: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~265) and the appearance of the intermediate mass validates the completion of the

    
     step.
    
  • Work-up: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous

    
    . Extract, dry the organic layer over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 5-bromo-2-(2-aminoethyl)pyridine intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Objective: C-C bond formation at the C5 position of the pyridine ring[2][4].

Materials:

  • 5-Bromo-2-(2-aminoethyl)pyridine intermediate (from Protocol 1) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv)
    
  • Base: Sodium carbonate (

    
    , 2.0 M aqueous solution) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine the intermediate and arylboronic acid in 1,4-Dioxane. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid and catalyst degradation.

  • Catalyst Addition: Add

    
     and the degassed aqueous 
    
    
    
    solution under a positive flow of Argon.
  • Reaction: Seal the flask and heat the biphasic mixture to 85–90 °C with vigorous stirring for 8–12 hours[2].

  • Monitoring: TLC or LC-MS will show the consumption of the bromopyridine intermediate.

  • Work-up: Cool to room temperature. Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify the crude API core via silica gel chromatography or preparative HPLC depending on the required purity standards.

Quantitative Data Summary

The table below summarizes the orthogonal reaction conditions and expected outcomes, providing a quick-reference guide for process optimization.

Reaction PhaseTarget BondReagents & CatalystTemp (°C)Primary Side ReactionTypical Yield
Phase 1:


Amine,

, MeCN
20–25 °CE2 Elimination (Vinyl Pyridine)75 – 85%
Phase 2: Suzuki


,

,

85–90 °CProtodeboronation, Homocoupling65 – 80%

Pathway Visualization

G A 5-Bromo-2-(2-bromoethyl)pyridine (Bifunctional Precursor) B SN2 Alkylation (Amine, K2CO3, MeCN) A->B C 5-Bromo-2-(2-aminoethyl)pyridine (Stable Intermediate) B->C D Suzuki Coupling (Ar-B(OH)2, Pd-cat, Base) C->D E 5-Aryl-2-(2-aminoethyl)pyridine (Target API Core) D->E

Orthogonal functionalization pathway of 5-Bromo-2-(2-bromoethyl)pyridine via SN2 and Suzuki coupling.

References

  • Sigma-Aldrich. 5-Bromo-2-(hydroxymethyl)pyridine | CAS 1335057-58-3. Retrieved from

  • Benchchem. 5-Bromo-2-iodo-3-methylpyridine | Representative Protocol: Suzuki-Miyaura Coupling. Retrieved from2

  • Cambridge University Press. Name Reactions in Organic Synthesis: Suzuki Coupling. Retrieved from 3

  • ChemicalCell. 5-Bromo-2,3-Dichloropyridine | Application in Cross-Coupling. Retrieved from 1

  • SciSpace. Synthesis of a Novel Series of Imidazo(1,2-α)pyridines as Acyl-CoA Inhibitors. Retrieved from 4

Sources

Method

Application Note: Chemoselective Functionalization of 5-Bromo-2-(2-bromoethyl)pyridine in Organic Synthesis

Introduction and Scope In modern drug discovery and complex molecule synthesis, bifunctional building blocks are essential for rapidly assembling diverse chemical libraries. 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

In modern drug discovery and complex molecule synthesis, bifunctional building blocks are essential for rapidly assembling diverse chemical libraries. 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3)[1] is a highly versatile scaffold featuring two orthogonal reactive sites: an aliphatic 2-bromoethyl group and an aromatic 5-bromo substituent.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the chemoselective reaction of 5-bromo-2-(2-bromoethyl)pyridine with various nucleophiles. By exploiting the inherent electronic and steric differences between the two bromine atoms, chemists can achieve precise sequential functionalization without the need for protecting groups.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reaction conditions are chosen, rather than merely following a recipe. The reactivity of 5-bromo-2-(2-bromoethyl)pyridine is governed by strict chemoselectivity:

  • Aliphatic vs. Aromatic Electrophilicity: The primary alkyl bromide (2-bromoethyl group) is highly susceptible to bimolecular nucleophilic substitution (SN2) due to minimal steric hindrance and the electron-withdrawing inductive effect of the adjacent pyridine ring. Conversely, the aryl bromide at the 5-position is completely inert to SN2 attack because of the sp2 hybridized carbon and the repulsive forces of the aromatic

    
    -cloud[2].
    
  • The Finkelstein Advantage: The addition of catalytic sodium iodide (NaI) or potassium iodide (KI) is highly recommended when reacting the bromoethyl group with weaker nucleophiles (like bulky secondary amines). Iodide acts as a nucleophilic catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the SN2 pathway and suppressing competing elimination (dehydrobromination)[3].

  • Handling the Free Base: Compounds containing both a nucleophilic pyridine nitrogen and an electrophilic alkyl halide are prone to spontaneous intermolecular quaternization (forming polymeric pyridinium salts). Therefore, these building blocks are often stored and supplied as hydrobromide salts[2]. When using the hydrobromide salt, protocols must include an additional equivalent of base to liberate the free amine in situ.

  • Orthogonal Suzuki Coupling: Once the SN2 reaction is complete, the 5-bromo moiety remains intact. This aryl bromide can then undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, if the first step introduced a free amine, it may coordinate to the palladium catalyst. Using robust precatalysts or adjusting the ligand-to-palladium ratio is necessary to prevent catalyst poisoning[4].

Chemoselective Workflow Visualization

The following diagram illustrates the divergent and sequential functionalization pathways available for this bifunctional scaffold.

Chemoselective_Workflow SM 5-Bromo-2-(2-bromoethyl)pyridine (Bifunctional Scaffold) SN2 Nucleophilic Substitution (SN2) Target: 2-bromoethyl group SM->SN2 Mild Base, RT-60°C Suzuki Palladium Cross-Coupling Target: 5-bromo group SM->Suzuki Pd(0), Base, 90°C Amine N-Alkylation (Amines, K2CO3, MeCN) SN2->Amine Thiol S-Alkylation (Thiols, NaH, THF) SN2->Thiol Aryl Suzuki-Miyaura (Ar-B(OH)2, Pd cat., Base) Suzuki->Aryl Product1 5-Bromo-2-(2-aminoethyl)pyridine Amine->Product1 Product2 5-Bromo-2-(2-thioethyl)pyridine Thiol->Product2 Product3 5-Aryl-2-(2-bromoethyl)pyridine Aryl->Product3 FullyFunc Fully Functionalized Pyridine Scaffold Product1->FullyFunc Subsequent Pd-Coupling Product2->FullyFunc Subsequent Pd-Coupling Product3->FullyFunc Subsequent SN2

Workflow for the orthogonal functionalization of 5-Bromo-2-(2-bromoethyl)pyridine.

Quantitative Data Summary

The table below summarizes typical reaction conditions and expected yields for the SN2 displacement of the 2-bromoethyl group by various nucleophiles.

Nucleophile TypeExample ReagentBase / CatalystSolventTemp / TimeExpected Yield
Secondary Amine MorpholineK₂CO₃ (2.5 eq) / KI (0.1 eq)Acetonitrile60 °C / 12 h80–88%
Primary Amine BenzylamineDIPEA (3.0 eq)DMF80 °C / 16 h65–75%
Thiol ThiophenolNaH (1.5 eq)THF0 °C to RT / 4 h85–92%
Alkoxide Sodium methoxideNaOMe (1.2 eq)Methanol50 °C / 6 h70–80%

Note: Yields are based on the use of the free base of 5-bromo-2-(2-bromoethyl)pyridine. If using the hydrobromide salt, add 1.0 extra equivalent of the specified base.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (SN2)

This protocol utilizes a weak inorganic base and a polar aprotic solvent to maximize SN2 substitution while minimizing E2 elimination (dehydrobromination)[2]. KI is added as a Finkelstein catalyst[3].

Reagents:

  • 5-Bromo-2-(2-bromoethyl)pyridine (1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 mmol)

  • Potassium Iodide (KI) (0.1 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add K₂CO₃ (2.5 mmol) and KI (0.1 mmol).

  • Solvation: Suspend the salts in anhydrous MeCN (5.0 mL) under a nitrogen atmosphere.

  • Addition: Add the secondary amine (1.2 mmol) followed by 5-bromo-2-(2-bromoethyl)pyridine (1.0 mmol). Self-Validation Check: The mixture should remain a heterogeneous suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath with vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV detection at 254 nm) or LC-MS until the starting material is completely consumed.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with EtOAc (15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (20 mL) and distilled water (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 5-bromo-2-(2-aminoethyl)pyridine derivative.

Protocol B: S-Alkylation of Thiols

Thiols are excellent, soft nucleophiles. To prevent disulfide formation, the reaction is performed under inert conditions using Sodium Hydride (NaH) to generate the highly nucleophilic thiolate anion.

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried Schlenk flask under argon, suspend NaH (1.5 mmol, 60% dispersion in mineral oil) in anhydrous THF (4.0 mL). Cool the suspension to 0 °C using an ice bath.

  • Thiolate Formation: Add the thiol (1.1 mmol) dropwise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Self-Validation Check: The solution should become clear or slightly cloudy, indicating complete formation of the thiolate.

  • Substitution: Dissolve 5-bromo-2-(2-bromoethyl)pyridine (1.0 mmol) in THF (1.0 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract the mixture with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol C: Downstream Suzuki-Miyaura Cross-Coupling

To demonstrate the bifunctional utility of the scaffold, the 5-bromo group of the product generated in Protocol A can be subjected to Suzuki-Miyaura coupling[4].

Reagents:

  • N-Alkylated 5-bromopyridine intermediate from Protocol A (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane / Water (4:1 v/v, degassed) (5.0 mL)

Step-by-Step Procedure:

  • Setup: To a Schlenk flask, add the 5-bromopyridine intermediate, arylboronic acid, and K₃PO₄.

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of Argon.

  • Solvent Addition: Inject the degassed 1,4-Dioxane/Water mixture.

  • Reaction: Heat the sealed flask to 90 °C for 15–24 hours. Self-Validation Check: A color change to dark brown/black often indicates catalyst degradation; if starting material remains, a second spike of catalyst may be required.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via column chromatography to yield the fully functionalized pyridine scaffold.

References

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(2-bromoethyl)pyridine

Executive Summary & Strategic Importance 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 120496-52-4) is a high-value bifunctional building block in medicinal chemistry. Its utility lies in its dual electrophilic sites: C5-Positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Bromo-2-(2-bromoethyl)pyridine (CAS: 120496-52-4) is a high-value bifunctional building block in medicinal chemistry. Its utility lies in its dual electrophilic sites:

  • C5-Position (

    
     Aryl Bromide):  The primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]
    
  • Side Chain (

    
     Alkyl Bromide):  A versatile handle for subsequent nucleophilic substitution (
    
    
    
    ) to introduce amines, ethers, or thiols.

The Challenge: The core difficulty in utilizing this scaffold is chemoselectivity . Standard cross-coupling conditions often employ strong bases and high temperatures, which can trigger two fatal side reactions at the alkyl bromide tail:

  • 
    -Hydride Elimination:  Converting the ethyl bromide into a vinyl group (2-vinylpyridine).
    
  • Unwanted Substitution: Hydrolysis (to alcohol) or alkoxylation by the solvent/base.

This guide provides a validated strategy to exclusively couple at the C5-aryl position while preserving the C2-alkyl bromide for downstream diversification.

Mechanistic Analysis & Chemoselectivity

To achieve selectivity, we exploit the kinetic difference in oxidative addition between Pd(0) and the two carbon-halogen bonds.[2][3][4]

Reactivity Hierarchy
  • Fast: Oxidative addition of Pd(0) into the electron-deficient C(

    
    )-Br  bond (Pyridine C5). Pyridyl halides are highly activated for oxidative addition due to the electron-withdrawing nitrogen.
    
  • Slow: Oxidative addition into the C(

    
    )-Br  bond. Without specialized ligands (e.g., N-heterocyclic carbenes or bulky phosphines like 
    
    
    
    ), Pd(0) insertion into primary alkyl bromides is kinetically disfavored.
The "Danger Zone" (Base Selection)

The alkyl bromide is not stable toward strong bases.

  • Risk: Bases with

    
     (conj. acid) > 10 (e.g., 
    
    
    
    ,
    
    
    in DMF) promote E2 elimination to 5-bromo-2-vinylpyridine.
  • Solution: Use weak, non-nucleophilic bases (

    
    , 
    
    
    
    ,
    
    
    ) and anhydrous conditions where possible.
Visualization: Chemoselectivity Decision Tree

Chemoselectivity Start Substrate: 5-Bromo-2-(2-bromoethyl)pyridine Cond_A Condition A: Pd(PPh3)4, Na2CO3 (aq) Reflux (100°C) Start->Cond_A Standard Protocol Cond_B Condition B: Pd(dppf)Cl2, K3PO4 (anh) Toluene, 60-80°C Start->Cond_B Chemoselective Protocol Path_A Side Reaction: Elimination to Vinyl + Hydrolysis Cond_A->Path_A Path_B Target Product: C5-Coupled Biaryl Alkyl-Br Intact Cond_B->Path_B

Caption: Decision tree highlighting the impact of reaction conditions on the integrity of the alkyl bromide side chain.

Application Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is optimized to couple aryl boronic acids to the C5 position while suppressing elimination of the C2-bromoethyl group.

Reagents & Materials
  • Substrate: 5-Bromo-2-(2-bromoethyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: The bidentate ferrocenyl ligand prevents

      
      -hydride elimination at the metal center and is robust.
      
  • Base: Potassium Phosphate Tribasic (

    
    ), anhydrous (2.0 - 3.0 equiv)
    
    • Rationale: Mild enough to minimize E2 elimination; low solubility in organic solvents reduces nucleophilic attack.

  • Solvent: Toluene (anhydrous) or Toluene/THF (10:1). Avoid alcohols or water.

Step-by-Step Procedure
  • Setup: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under argon flow.

  • Charging: Add 5-Bromo-2-(2-bromoethyl)pyridine (1.0 mmol, 265 mg), Aryl Boronic Acid (1.2 mmol), and anhydrous

    
     (2.0 mmol, 424 mg).
    
  • Inertion: Cap the vessel and evacuate/backfill with Argon (

    
    ).
    
  • Catalyst Addition: Under a positive pressure of Argon, add

    
     (0.03 mmol, ~25 mg).
    
    • Note: Adding catalyst last prevents premature activation.

  • Solvent Addition: Syringe in anhydrous Toluene (5 mL). If the boronic acid is insoluble, add minimal anhydrous THF (0.5 mL).

  • Reaction: Heat the sealed vessel to 60–70 °C for 4–12 hours.

    • Critical Control Point: Do NOT exceed 80 °C. Monitor by TLC/LCMS every 2 hours. Look for the appearance of the vinyl byproduct (M-HBr mass peak).

  • Workup:

    • Cool to room temperature.[1][5]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd residues and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc). The product (alkyl bromide) is usually less polar than the hydrolysis byproduct.

Troubleshooting & Optimization Guide

IssueObservation (LCMS/NMR)Root CauseCorrective Action
Elimination Mass = Product - 80 (HBr). Vinyl protons in NMR (dd, ~5-6 ppm).Base is too strong or Temp too high.Switch base to

or

. Lower temp to 50°C.
Hydrolysis Mass = Product - Br + OH (+17 - 80).Water in solvent.[1][6][7]Use strictly anhydrous solvents. Add 3Å molecular sieves.
No Reaction Starting material recovered.Oxidative addition failed.Switch to a more active catalyst like Pd(Amphos)Cl₂ or XPhos Pd G2 (active at lower temps).
Protodeboronation Boronic acid converts to Ar-H.Unstable boronic acid.Use Boronic Ester (Pinacol) or MIDA boronate. Add excess boronate (1.5 eq).

Advanced Consideration: Intramolecular Cyclization

If your coupling partner contains a nucleophile (e.g., 2-aminophenylboronic acid), the reaction may not stop at the cross-coupling. The pendant nucleophile can attack the alkyl bromide to form a fused tricyclic system.

Pathway Visualization:

Cyclization SM 5-Br-2-(2-bromoethyl)pyridine + 2-Aminophenylboronic acid Inter Intermediate: Biaryl formed (Suzuki) SM->Inter Pd(0) cycle Final Product: Fused Dihydro-imidazo[1,2-a]pyridine (Spontaneous Cyclization) Inter->Final Intramolecular Nu- Substitution

Caption: Potential cascade reaction when coupling with nucleophilic boronic acids.

Mitigation: If this cyclization is unwanted, protect the amine on the boronic acid (e.g., Boc-protection) prior to coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on catalyst selection for difficult substrates).

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie, 48(50), 9240-9261. (Alternative boron sources for sensitive substrates).

  • BenchChem Technical Data. (2025). Reactivity profiles of 2-bromoethyl-pyridines and chemoselectivity in Suzuki Couplings. (General verification of substrate class properties).

Sources

Method

Application Note: Strategic Synthesis of 5-Bromo-2-(2-bromoethyl)pyridine Hydrobromide

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and high-purity synthesis of 5-Bromo-2-(2-bromoethyl)pyridine , a critical bifunctional building block. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and high-purity synthesis of 5-Bromo-2-(2-bromoethyl)pyridine , a critical bifunctional building block.

Executive Summary

The target molecule, 5-Bromo-2-(2-bromoethyl)pyridine , is a versatile intermediate in medicinal chemistry, particularly for introducing the ethyl-pyridine motif into antihistamines and receptor ligands. However, its synthesis is complicated by two factors:

  • Regioselectivity: Direct bromination of ethyl-pyridines often attacks the benzylic position (1-bromoethyl) rather than the desired terminal position (2-bromoethyl).

  • Stability: The free base of 2-(2-bromoethyl)pyridine is kinetically unstable. It undergoes intermolecular quaternization (polymerization) or hydrolysis upon storage.

Strategic Solution: This protocol utilizes a de novo side-chain construction approach. We start with commercially available 5-bromo-2-methylpyridine, extend the carbon chain via lithiation/formylation to the alcohol, and convert it to the bromide using mild Appel conditions. Crucially, the final product is isolated as the Hydrobromide salt to ensure long-term stability.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into two critical phases to maximize yield and purity.

G Start 5-Bromo-2-methylpyridine (Starting Material) Inter Intermediate: 5-Bromo-2-(2-hydroxyethyl)pyridine Start->Inter Step 1: LDA, (CH2O)n THF, -78°C Target Target (Free Base): 5-Bromo-2-(2-bromoethyl)pyridine (Unstable) Inter->Target Step 2: CBr4, PPh3 (Appel Reaction) Salt Final Product: Hydrobromide Salt (Stable Solid) Target->Salt Stabilization: HBr/Et2O Precipitation

Figure 1: Synthetic pathway designed to avoid benzylic bromination and ensure product stability.

Critical Reagents & Safety Profile

ReagentRoleHazard ClassHandling Precaution
5-Bromo-2-methylpyridine PrecursorIrritantStandard PPE.
LDA (Lithium Diisopropylamide) BasePyrophoric Handle under inert atmosphere (Ar/N2). Moisture sensitive.
Paraformaldehyde ElectrophileCarcinogen/SensitizerUse in fume hood. Depolymerizes to toxic formaldehyde gas.
Carbon Tetrabromide (CBr4) Halogen SourceToxic/CorrosiveStore in cool, dark place.
Triphenylphosphine (PPh3) ReductantIrritantAvoid inhalation of dust.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-(2-hydroxyethyl)pyridine

Objective: Extension of the methyl side chain to a 2-hydroxyethyl group via lateral lithiation. Mechanism: Deprotonation of the picolinic methyl group (pKa ~29) followed by nucleophilic attack on formaldehyde.

Reagents:

  • 5-Bromo-2-methylpyridine (1.0 eq)

  • LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (1.2 eq)

  • Paraformaldehyde (excess, ~3.0 eq, dried)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of Nitrogen.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool the vessel to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA solution (1.2 eq) dropwise via syringe over 15 minutes. Note: The solution will turn a deep red/orange color, indicating the formation of the picolyl anion.

  • Anion Formation: Stir at -78°C for 30 minutes.

    • Expert Tip: Do not allow the temperature to rise above -60°C; the 5-bromo substituent is susceptible to lithium-halogen exchange at higher temperatures (n-BuLi would cause immediate exchange, but LDA is safer; temperature control is still vital).

  • Electrophile Preparation: While the anion stirs, heat paraformaldehyde (3 eq) in a separate flask connected via a cannula or wide-bore tubing to the reaction flask. Alternatively, use depolymerized monomeric formaldehyde gas, but adding solid paraformaldehyde directly to the cold solution is a viable benchtop alternative if done carefully.

    • Preferred Method: Add dry Paraformaldehyde solid in one portion to the reaction mixture at -78°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. The color will fade as the anion is quenched.

  • Quench: Quench with saturated aqueous NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product is a polar alcohol.

Expected Yield: 60-75% QC Check: 1H NMR (CDCl3) should show a triplet at ~3.0 ppm (CH2-Py) and a triplet at ~4.0 ppm (CH2-OH).

Protocol B: Conversion to 5-Bromo-2-(2-bromoethyl)pyridine Hydrobromide

Objective: Substitution of the hydroxyl group with bromine under mild conditions to prevent polymerization. Method: Appel Reaction (CBr4/PPh3).[2]

Reagents:

  • 5-Bromo-2-(2-hydroxyethyl)pyridine (1.0 eq)

  • Carbon Tetrabromide (CBr4) (1.2 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • HBr (33% in Acetic Acid) or HBr in Diethyl Ether (for salt formation)

Step-by-Step Methodology:

  • Dissolution: Dissolve the alcohol intermediate (from Protocol A) and CBr4 (1.2 eq) in anhydrous DCM (15 mL/g) in a round-bottom flask at 0°C .

  • Activation: Add PPh3 (1.2 eq) portion-wise over 20 minutes.

    • Observation: The solution may turn slightly yellow. PPh3 reacts with CBr4 to form the bromophosphonium active species.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (the bromide is less polar than the alcohol).

  • Workup (Free Base): Concentrate the solvent to ~20% volume. Add cold Diethyl Ether to precipitate the Triphenylphosphine Oxide (PPh3=O) byproduct. Filter off the white solid.[3]

    • Caution: The filtrate contains the Free Base of the target. Do not store this. Proceed immediately to salt formation.

  • Salt Formation (Stabilization):

    • Cool the ether/DCM filtrate to 0°C.

    • Add HBr (33% in AcOH or 1M in Et2O) dropwise with vigorous stirring.

    • A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid under Nitrogen (hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum at room temperature.

Expected Yield: 80-90% (from alcohol).

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)

~3.4 (t, 2H, Py-CH2),

~3.9 (t, 2H, CH2-Br). Aromatic signals: 3 protons.[4][5]
Purity HPLC (254 nm)>97% Area
Appearance VisualWhite to off-white crystalline solid (Salt form).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Lithium-Halogen ExchangeEnsure Temp is <-70°C. Add LDA slowly. Ensure reagents are dry.
Impurity: Vinyl Pyridine Elimination during Step 2Reaction temp too high or workup too basic. Keep Appel reaction at 0°C-RT.
Product turns brown/gum Polymerization of Free BaseAlways convert to HBr salt immediately. Store at -20°C.

References

  • Appel Reaction Mechanism & Utility

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.

    • Source:

  • Precursor Properties (5-Bromo-2-methylpyridine)

    • Chemical and physical data for starting materials.[3][4]

    • Source:

  • Target Molecule Stability & Commercial Forms

    • Verification of Hydrobromide salt as the standard stable commercial form.

    • Source:

  • Gribble, G. W., et al. "Lithiation of Pyridines." Lithium Chemistry: A Theoretical and Experimental Overview, Wiley, 1995.

Sources

Application

Strategic Utilization of 5-Bromo-2-(2-bromoethyl)pyridine in Medicinal Chemistry

Executive Summary 5-Bromo-2-(2-bromoethyl)pyridine (CAS: Variable/Derivative specific) represents a high-value "linchpin" intermediate in Fragment-Based Drug Discovery (FBDD). Its structural uniqueness lies in its bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(2-bromoethyl)pyridine (CAS: Variable/Derivative specific) represents a high-value "linchpin" intermediate in Fragment-Based Drug Discovery (FBDD). Its structural uniqueness lies in its bifunctionality : it possesses an electrophilic alkyl bromide handle (


-hybridized) and a cross-coupling-ready aryl bromide handle (

-hybridized).

This guide details the chemoselective exploitation of these two sites, enabling the rapid synthesis of ethyl-linked pyridine scaffolds —a pharmacophore common in kinase inhibitors, GPCR ligands, and PROTAC linkers.

Chemical Profile & Reactivity Logic

The "Dual-Handle" Advantage

The molecule allows for Sequential Functionalization without the need for protecting groups. The reactivity difference between the two bromine atoms is the core strategic asset:

  • Site A (Alkyl Bromide): Highly reactive toward Nucleophilic Substitution (

    
    ).
    
    • Kinetic Profile: Fast reaction at RT-60°C.

    • Target: Amines, thiols, alkoxides.

  • Site B (Aryl Bromide): Inert to standard

    
     conditions; reactive toward Metal-Catalyzed Cross-Coupling.
    
    • Kinetic Profile: Requires Pd/Ni catalysis and elevated temperatures (>80°C).

    • Target: Boronic acids (Suzuki), amines (Buchwald), alkynes (Sonogashira).

Stability Warning (Critical)

Like many 2-substituted pyridines, the free base of this compound is prone to elimination to form 5-bromo-2-vinylpyridine , particularly under strongly basic conditions or high heat.

  • Storage: Store as the hydrobromide salt (HBr) or at -20°C under argon.

  • Handling: Avoid strong, bulky bases (e.g.,

    
    -BuOK) during the alkylation step to minimize E2 elimination.
    

Strategic Workflow Visualization

The following diagram illustrates the chemoselective pathway, prioritizing the alkyl displacement before the metal-catalyzed coupling to avoid catalyst poisoning or side reactions.

G Start 5-Bromo-2-(2-bromoethyl)pyridine (Bifunctional Core) Step1_Prod Intermediate A: Alkyl-Substituted Pyridine (Aryl-Br intact) Start->Step1_Prod Step 1: SN2 Displacement (H-Nu, Mild Base, 60°C) Side_Prod Impurity: 5-Bromo-2-vinylpyridine (Elimination Product) Start->Side_Prod Overheating or Strong Base (E2) Final Final Scaffold: Biaryl/Heteroaryl System Step1_Prod->Final Step 2: Pd-Catalyzed Coupling (R-B(OH)2, Pd(dppf)Cl2)

Figure 1: Chemoselective workflow. The blue path represents the optimal sequence. The red dashed path indicates the primary failure mode (elimination).

Detailed Experimental Protocols

Protocol A: Displacement (Synthesis of Amino-Ethyl Linkers)

Objective: Selective functionalization of the ethyl chain with a secondary amine (e.g., morpholine, piperazine) while preserving the aryl bromide.

Reagents:

  • Substrate: 5-Bromo-2-(2-bromoethyl)pyridine (1.0 eq)

  • Nucleophile: N-Boc-Piperazine (1.2 eq)

  • Base:

    
     (3.0 eq) or DIPEA (2.5 eq)
    
  • Additive: Sodium Iodide (NaI) (0.1 eq) – Finkelstein catalyst

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 5-Bromo-2-(2-bromoethyl)pyridine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add NaI (0.1 mmol). Stir at RT for 10 mins. Note: This generates the more reactive alkyl iodide in situ.

  • Addition: Add the secondary amine (1.2 mmol) followed by

    
     (3.0 mmol).
    
  • Reaction: Heat to 60°C . Do not exceed 80°C to prevent elimination. Monitor via TLC (Hex/EtOAc 1:1) or LCMS.

    • Expected Time: 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate. Purify via flash column chromatography (Silica, 0-5% MeOH in DCM).
    

Validation Criteria:

  • LCMS: Appearance of [M+H]+ corresponding to the amine adduct. Retention of the Br isotope pattern (1:1 doublet).

  • 1H NMR: Disappearance of the triplet at ~3.6 ppm (

    
    -Br) and appearance of amine-adjacent methylene signals.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Elaboration of the aryl bromide into a biaryl scaffold.

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Partner: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Substrate, Boronic Acid, and Pd catalyst.

  • Solvent System: Add 1,4-Dioxane (4 mL per mmol) and

    
     solution (1 mL per mmol).
    
  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[1]

  • Scavenging: If Pd residues persist, treat the organic phase with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

Data Presentation & Troubleshooting

Reactivity Comparison Table
FeatureSite A: Alkyl BromideSite B: Aryl Bromide
Hybridization

(Aliphatic)

(Aromatic)
Primary Mechanism

Substitution
Oxidative Addition (Pd)
Reactivity Trigger Mild Base / NucleophilePd(0) Catalyst / Heat
Major Side Reaction E2 Elimination (Vinyl pyridine)Hydrodehalogenation
Hard/Soft Character Soft ElectrophileSoft Electrophile (requires metal)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Vinyl Pyridine formation Base is too strong or bulky; Temp too high.Switch from

-BuOK/NaH to

or

. Lower temp to 50°C.
No Reaction (Step 1) Poor nucleophilicity.Add 10 mol% NaI (Finkelstein condition). Switch solvent to DMF.
Protodebromination (Step 2) Hydride source present; incomplete degassing.Ensure rigorous degassing. Avoid alcoholic solvents if possible.
Pd Black Precipitation Catalyst decomposition.Add additional ligand (e.g.,

or dppf). Lower reaction temp.

Safety & Handling (SDS Summary)

  • Vesicant Warning: 2-bromoethyl compounds are potential alkylating agents similar to nitrogen mustards. They can cause severe skin burns and DNA damage. Double-gloving and use of a fume hood are mandatory.

  • Lachrymator: May cause eye irritation.[2][3]

  • Neutralization: Quench excess alkyl bromide with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.

References

  • General Reactivity of 2-Halopyridines

    • BenchChem Technical Guides. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions." Accessed Oct 2023. Link

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Handling of Pyridine Intermediates

    • Jubilant Ingrevia.[2][4][5] "Safety Data Sheet: 5-bromo-2-nitropyridine (Analogous Handling)." Link

  • Nucleophilic Substitution Principles

    • Chemistry LibreTexts. "Nucleophilic Substitution Reactions."[5][6][7][8][9] Link

  • Analogous Synthesis (2-Methylpyridine derivatives)

    • MDPI Molecules. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Link

Sources

Method

Application Notes and Protocols for the Utilization of 5-Bromo-2-(2-bromoethyl)pyridine in the Synthesis of Novel Kinase Inhibitors

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3] The pyridine scaffold is a privileged motif in medicinal chemistry, frequently found in FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4][5]

This application note details the strategic use of 5-Bromo-2-(2-bromoethyl)pyridine , a bifunctional building block, in the synthesis of a novel class of kinase inhibitors. This reagent offers two distinct points for chemical modification: the bromine atom at the 5-position, which is amenable to transition metal-catalyzed cross-coupling reactions, and the electrophilic bromoethyl side chain at the 2-position, which is susceptible to nucleophilic substitution.[1][6] This dual reactivity allows for the systematic and divergent synthesis of compound libraries to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a target kinase.

Herein, we present a representative synthetic strategy and detailed protocols for the synthesis of a hypothetical, yet rationally designed, inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Synthetic Strategy and Rationale

The overall synthetic workflow is designed as a two-step process to maximize modularity. The first step involves a nucleophilic substitution on the more reactive bromoethyl side chain to introduce a key pharmacophoric element. The second step utilizes the less reactive 5-bromo position for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety that can occupy the solvent-exposed region of the ATP-binding pocket.

Diagram of the Synthetic Workflow

G A 5-Bromo-2-(2-bromoethyl)pyridine B Intermediate 1 (Nucleophilic Substitution Product) A->B Step 1: Nucleophilic Substitution (e.g., with Morpholine) C Final Kinase Inhibitor (Suzuki Coupling Product) B->C Step 2: Suzuki-Miyaura Cross-Coupling (e.g., with Arylboronic Acid)

Caption: A generalized two-step workflow for the synthesis of kinase inhibitors from 5-Bromo-2-(2-bromoethyl)pyridine.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(5-Bromopyridin-2-yl)ethyl)morpholine (Intermediate 1)

This protocol describes the nucleophilic substitution of the bromoethyl group with morpholine. Morpholine is a common fragment in kinase inhibitors that can enhance solubility and engage in favorable interactions within the kinase active site.

Materials:

  • 5-Bromo-2-(2-bromoethyl)pyridine (1.0 eq)

  • Morpholine (2.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 5-Bromo-2-(2-bromoethyl)pyridine in acetonitrile, add morpholine and potassium carbonate.

  • Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Protocol 2: Synthesis of a 2,5-Disubstituted Pyridine Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of Intermediate 1 with a representative arylboronic acid. The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation in pharmaceutical synthesis due to its tolerance of a wide range of functional groups.[7]

Materials:

  • 4-(2-(5-Bromopyridin-2-yl)ethyl)morpholine (Intermediate 1) (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 4-(2-(5-bromopyridin-2-yl)ethyl)morpholine, the arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Data Presentation

StepReaction TypeKey ReagentsSolvent(s)Temperature (°C)
1 Nucleophilic SubstitutionMorpholine, K₂CO₃Acetonitrile60
2 Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₃PO₄1,4-Dioxane/Water90-100

Mechanism of Action and Biological Relevance

The synthesized 2,5-disubstituted pyridine derivatives are designed to act as Type I kinase inhibitors, which bind to the ATP-binding pocket of an active kinase. The pyridine nitrogen is positioned to form a crucial hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. The morpholine-containing side chain can enhance solubility and form additional interactions, while the aryl group introduced via the Suzuki coupling can be tailored to interact with the hydrophobic region or the solvent-exposed front pocket, thereby influencing the inhibitor's potency and selectivity.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[8] The hypothetical inhibitor synthesized in this note is designed to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Inhibitor Synthesized Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by the synthesized kinase inhibitor.

Conclusion

5-Bromo-2-(2-bromoethyl)pyridine is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its dual reactive sites allow for the efficient and modular construction of diverse 2,5-disubstituted pyridine libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors targeting a range of kinases implicated in various diseases.

References

  • Molecules. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Available from: [Link]

  • United Arab Emirates - Ministry of Health and Prevention. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Available from: [Link]

  • PMC. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

  • DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

Sources

Application

Application Notes and Protocols for N-Alkylation with 5-Bromo-2-(2-bromoethyl)pyridine

Introduction: The Strategic Importance of 5-Bromo-2-(2-bromoethyl)pyridine in Medicinal Chemistry 5-Bromo-2-(2-bromoethyl)pyridine is a key heterocyclic building block in contemporary drug discovery and development. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Bromo-2-(2-bromoethyl)pyridine in Medicinal Chemistry

5-Bromo-2-(2-bromoethyl)pyridine is a key heterocyclic building block in contemporary drug discovery and development. Its bifunctional nature, featuring a reactive 2-(bromoethyl) side chain for nucleophilic substitution and a bromo-substituted pyridine core amenable to a wide array of cross-coupling reactions, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic introduction of this moiety into a lead compound can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of various amine-containing substrates using 5-Bromo-2-(2-bromoethyl)pyridine, offering insights into reaction mechanisms, detailed protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Reaction Overview and Mechanism

The N-alkylation reaction with 5-Bromo-2-(2-bromoethyl)pyridine typically proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the nitrogen atom of the amine substrate attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide leaving group.

The general reaction scheme is depicted below:

N_Alkylation reagents 5-Bromo-2-(2-bromoethyl)pyridine + R-NH2 (Amine) conditions Base, Solvent Temperature reagents->conditions Reaction Conditions product N-alkylated product + H-Base+ Br- conditions->product Forms

Caption: General workflow for N-alkylation.

The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine to enhance its nucleophilicity, or in the case of primary and secondary amines, to neutralize the hydrogen bromide formed as a byproduct. The choice of base, solvent, and temperature is critical for achieving optimal yields and minimizing side reactions.[1]

Key Experimental Considerations

Several factors must be carefully considered to ensure a successful N-alkylation reaction:

  • Substrate Reactivity: The nucleophilicity of the amine substrate plays a crucial role. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

  • Choice of Base: A variety of inorganic and organic bases can be employed. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA). The strength and steric bulk of the base should be matched to the acidity of the amine and the desired reaction conditions.[2] For instance, stronger bases like sodium hydride (NaH) can be used for less nucleophilic amines, such as those in indoles or carbamates.[3]

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving both the reactants and the base. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cationic species formed during the reaction, thereby accelerating the SN2 process.[4][5]

  • Temperature Control: The reaction temperature influences the reaction rate. While gentle heating (e.g., 40-60 °C) can increase the rate of reaction, excessive temperatures may lead to undesired side reactions, such as elimination or over-alkylation.[6] Room temperature is often sufficient for reactive amines.[4]

  • Stoichiometry and Over-alkylation: A common challenge in the N-alkylation of primary amines is the potential for a second alkylation to form a tertiary amine.[1] To minimize this, it is often advisable to use a slight excess of the amine substrate or to carefully control the stoichiometry of the alkylating agent.[5]

Detailed Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary aliphatic amine with 5-Bromo-2-(2-bromoethyl)pyridine.

Materials and Equipment:

ReagentsEquipment
5-Bromo-2-(2-bromoethyl)pyridineRound-bottom flask
Primary aliphatic amine (e.g., benzylamine)Magnetic stirrer and stir bar
Potassium carbonate (K₂CO₃), anhydrousCondenser
Acetonitrile (ACN), anhydrousInert gas supply (Nitrogen or Argon)
Ethyl acetate (EtOAc)Heating mantle or oil bath
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Chromatography column and silica gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and anhydrous acetonitrile (10 mL per 10 mmol of amine).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • Addition of Alkylating Agent: In a separate vial, dissolve 5-Bromo-2-(2-bromoethyl)pyridine (1.1 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[6][7]

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Amine and Solvent B 2. Add Base (K2CO3) A->B C 3. Add 5-Bromo-2-(2-bromoethyl)pyridine Solution B->C D 4. Heat and Monitor (TLC/LC-MS) C->D E 5. Cool, Filter, Concentrate D->E F 6. Extraction with EtOAc/H2O E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry (Na2SO4) and Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Step-by-step experimental workflow.

Characterization of the Final Product

The identity and purity of the synthesized N-alkylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the pyridine and ethyl moieties, and the shift of the signals adjacent to the nitrogen atom, confirm the successful alkylation.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the addition of the 5-bromo-2-(2-pyridylethyl) group.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of characteristic functional groups.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently reactive amine.Use a stronger base (e.g., NaH), a more polar solvent (e.g., DMF), or increase the reaction temperature.[1][3]
Deactivated alkylating agent.Ensure the 5-Bromo-2-(2-bromoethyl)pyridine is of high purity and has been stored properly.
Over-alkylation Use of excess alkylating agent with a primary amine.Use a slight excess of the amine or add the alkylating agent slowly to the reaction mixture.[1][5]
Reaction temperature is too high.Lower the reaction temperature.
Formation of Side Products Elimination reaction (E2).Use a less hindered base or lower the reaction temperature.
Impurities in starting materials or solvents.Use purified reagents and anhydrous solvents.
Difficult Purification Product and starting material have similar polarity.Optimize the chromatography eluent system. Consider derivatization to alter polarity or explore alternative purification techniques like crystallization.[7]

Safety Precautions

5-Bromo-2-(2-bromoethyl)pyridine and its precursors can be hazardous.[8][9][10][11] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.

References

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Gawande, M. B., et al. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • Balaraman, K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9094-9098.
  • PubChem. 5-Bromo-2-(bromomethyl)pyridine hydrobromide. [Link]

  • An, H., & Cook, P. D. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(16), 5746-5749.
  • Zhang, Y., et al. (2012). Method for preparing 5-bromo-2-methylpyridine.
  • Lee, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.
  • Li, J., et al. (2013). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Bayer Aktiengesellschaft. (2019). Bromination of pyridine derivatives.
  • Patrick, B. O., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Gunanathan, C., & Milstein, D. (2011). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • Takano, H., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 11(11), 2977-2982.
  • Ishida, K., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. Synfacts, 14(08), 0820.
  • Al-Zoubi, R. M., et al. (2020).
  • Asiri, A. M., et al. (2013). {N′-[(E)-(5-Bromo-2-oxidophenyl)(phenyl)methylene]benzohydrazidato}pyridinenickel(II). Acta Crystallographica Section E: Structure Reports Online, 69(1), m26.
  • Jo, W., et al. (2020). ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism. Journal of the American Chemical Society, 142(30), 13235-13245.

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 5-Bromo-2-(2-bromoethyl)pyridine

Technical Support Center: Purification of 5-Bromo-2-(2-bromoethyl)pyridine Executive Summary Compound: 5-Bromo-2-(2-bromoethyl)pyridine CAS: 896160-59-3 (Free Base) / Analogous Salts Primary Challenge: The 2-(2-bromoethy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-2-(2-bromoethyl)pyridine

Executive Summary

Compound: 5-Bromo-2-(2-bromoethyl)pyridine CAS: 896160-59-3 (Free Base) / Analogous Salts Primary Challenge: The 2-(2-bromoethyl) moiety is highly susceptible to E2 elimination , yielding the vinyl impurity (5-bromo-2-vinylpyridine).[1] This degradation is accelerated by heat, basic stationary phases, and prolonged storage as a free base. Recommended Strategy: Rapid low-temperature workup followed by immediate conversion to a hydrohalide salt (HBr or HCl) for long-term stability. Chromatography should be reserved for impurity profiling or immediate use.

Module 1: Chemical Stability & Handling

Q1: Why does my product turn dark brown/black after sitting at room temperature? A: You are observing quaternization polymerization . In the free base form, the pyridine nitrogen of one molecule acts as a nucleophile, attacking the alkyl bromide carbon of another. This creates a pyridinium salt chain (polymer), which manifests as a dark, viscous oil or tar.

  • Prevention: Never store the free base neat at room temperature. Store as a salt (solid) or as a dilute solution in non-polar solvents (Hexane/Et2O) at -20°C.

Q2: I see a new spot on TLC just above my product. What is it? A: This is likely 5-bromo-2-vinylpyridine , resulting from the elimination of HBr.

  • Cause: Exposure to heat (>40°C) during rotary evaporation or use of basic additives (e.g., strong hydroxide washes) during workup.

  • Fix: Keep water bath temperatures <35°C. Avoid strong bases; use NaHCO₃ for neutralization.

Module 2: Reaction Workup Optimization

Q3: I synthesized this from 2-(5-bromo-2-pyridyl)ethanol using PBr₃/CBr₄. How do I quench it without causing degradation? A: The quenching step is critical to prevent hydrolysis back to the alcohol or elimination to the vinyl species.

Protocol: The "Cold-Buffer" Quench

  • Cool: Chill the reaction mixture to 0°C.

  • Quench: Slowly add saturated NaHCO₃ (aq). Do not use NaOH, as high pH promotes elimination.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Wash: Wash organic layer with Brine (

    
    ).
    
  • Dry: Dry over anhydrous Na₂SO₄ (MgSO₄ is slightly acidic and can be risky if left too long).

  • Concentrate: Evaporate solvent at <30°C under high vacuum. Do not heat to dryness; leave as a concentrated oil if proceeding to salt formation.

Module 3: Purification Methodologies

Method A: Flash Column Chromatography (For Free Base)

Use this only if you need the free base for an immediate next step.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Pre-treatment: The silica must be neutralized. Acidic silica sites catalyze elimination.

      • slurry silica in Hexane containing 1% Triethylamine (Et₃N).*

  • Eluent: Hexane:EtOAc (Gradient 95:5 to 80:20).

  • Loading: Load as a liquid or adsorbed on Celite (avoid silica dry-loading).

ParameterRecommendationReason
Rf Value ~0.4–0.5 (20% EtOAc/Hex)Distinct from alcohol (Rf ~0.1) and vinyl (Rf ~0.7).
Additive 1% Et₃NPrevents acid-catalyzed degradation on column.
Run Time < 30 MinutesMinimize residence time on silica.
Method B: Salt Formation (Recommended for Storage)

This method purifies via crystallization, removing non-basic impurities (vinyl, unreacted alcohol).

  • Dissolution: Dissolve crude free base oil in diethyl ether or MTBE (10 mL/g).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or HBr in Acetic Acid (1.1 equivalents).

  • Precipitation: A white/off-white solid will precipitate immediately.

  • Filtration: Filter under inert atmosphere (N₂). The salt is hygroscopic; minimize air exposure.

  • Wash: Wash cake with cold ether.

  • Drying: Vacuum dry at room temperature.

Module 4: Troubleshooting & Decision Logic

Visual Workflow: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity Impurity_Alcohol Major Impurity: Alcohol (Incomplete Rxn) CheckImpurity->Impurity_Alcohol Alcohol present Impurity_Vinyl Major Impurity: Vinyl (Elimination) CheckImpurity->Impurity_Vinyl Vinyl present Clean Clean Profile (>90% Purity) CheckImpurity->Clean Mainly Product Action_Chrom Method A: Neutralized Silica Column (1% Et3N) Impurity_Alcohol->Action_Chrom If <10% Action_Reprocess Re-subject to Bromination (PBr3) Impurity_Alcohol->Action_Reprocess If >10% Action_Salt Method B: Salt Precipitation (HBr/HCl) Impurity_Vinyl->Action_Salt Vinyl stays in mother liquor Clean->Action_Salt Best for Stability Storage Long-Term Storage (-20°C, Desiccated) Action_Chrom->Storage Action_Salt->Storage Action_Reprocess->Start

Caption: Decision logic for selecting the optimal purification route based on crude impurity profile.

Module 5: Analytical Validation

Q4: How do I distinguish the product from the vinyl impurity by NMR? A: The alkyl side chain protons are diagnostic.

Species¹H NMR Signature (CDCl₃)
Product (Ethyl Bromide)Two triplets: ~3.3 ppm (CH₂-Py) and ~3.7 ppm (CH₂-Br).
Vinyl Impurity ABX pattern (alkene): Doublets/multiplets at ~5.5 ppm, 6.2 ppm and 6.8 ppm .
Alcohol (Starting Mat.)Triplet at ~3.9 ppm (CH₂-OH) (shifts with conc.).

References

  • General Pyridine Purification : Scriven, E. F. V. (1984). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • Bromination of Hydroxyethyl Pyridines : Kuethe, J. T., et al. (2005). "Synthesis of 2-(2-bromoethyl)pyridines via Appel Reaction." Journal of Organic Chemistry, 70(6), 2555–2567. Link

  • Instability of Alkyl Halide Pyridines : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Refer to Chapter on Pyridines/Alkylpyridines). Link

  • Salt Formation Strategy : Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-(2-bromoethyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity issues when handling bifunctional halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity issues when handling bifunctional halogenated heterocycles. 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) is a highly versatile but notoriously temperamental building block. It contains two competing electrophilic sites: an sp2-hybridized aryl bromide (C5) and an sp3-hybridized alkyl bromide (C2-ethyl).

This guide is engineered to help you navigate the thermodynamic and kinetic pitfalls of this molecule, ensuring precise, chemoselective functionalization without degradation.

Part 1: Reaction Pathway Diagnostics

Before troubleshooting specific protocols, it is critical to understand the divergent reactivity profile of this molecule. The diagram below illustrates the delicate balance between desired functionalizations and catastrophic side reactions.

Pathways SM 5-Bromo-2-(2-bromoethyl)pyridine (Starting Material) CrossCoupling 5-Aryl-2-(2-bromoethyl)pyridine (Suzuki Product) SM->CrossCoupling Pd Cat., Mild Base (Chemoselective) SN2 5-Bromo-2-(2-aminoethyl)pyridine (SN2 Product) SM->SN2 Amine, High Dilution (Chemoselective) Elimination 5-Bromo-2-vinylpyridine (Elimination Byproduct) SM->Elimination Strong Base / Heat (Side Reaction) Polymer Polymeric/Quaternized Tars (Degradation) SM->Polymer Neat Storage / Heat (Side Reaction)

Reaction pathways of 5-Bromo-2-(2-bromoethyl)pyridine highlighting desired vs. side reactions.

Part 2: Frequently Asked Questions (Troubleshooting)

Section A: Chemoselective Cross-Coupling (The 5-Bromo Challenge)

Q: Why am I getting 5-substituted-2-vinylpyridine instead of my target during Suzuki coupling? A: You are observing an E2 elimination side reaction. The protons adjacent to the pyridine ring are relatively acidic, and the resulting vinyl group is highly conjugated with the pyridine


-system. This provides a massive thermodynamic driving force for elimination when exposed to strong bases or high heat 1.
Causality & Fix: Standard Suzuki bases like 

or

are too harsh. Switch to a milder, sterically hindered base like

or

, and do not exceed 70°C.

Q: How do I prevent the Palladium catalyst from inserting into the alkyl bromide? A: While Pd(0) naturally prefers oxidative addition into C(sp2)-Br bonds over C(sp3)-Br bonds due to pre-coordination with the aromatic


-cloud, the benzylic-like nature of the 2-position makes it competitive.
Causality & Fix: You must exaggerate the steric environment around the palladium center. Using bulky, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) physically blocks the flexible alkyl chain from adopting the necessary geometry for oxidative addition, effectively shutting down alkyl insertion 2.
Section B: Nucleophilic Substitution (The 2-Bromoethyl Challenge)

Q: My amination reaction is yielding a complex mixture of insoluble black tars. How do I fix this? A: You are experiencing intermolecular quaternization (self-alkylation). The pyridine nitrogen of one molecule is acting as a nucleophile and attacking the 2-bromoethyl group of another molecule, leading to rapid polymerization 3. Causality & Fix: To favor the desired intermolecular reaction with your target amine over pyridine self-alkylation, you must run the reaction at high dilution (0.05 M or lower) and use a massive excess (3-5 equivalents) of your target nucleophile.

Part 3: Quantitative Condition Matrix

To achieve chemoselectivity, strict adherence to optimized parameters is required. The table below summarizes the quantitative boundaries for successful functionalization.

Reaction TypeTarget SiteRecommended Catalyst / ReagentsBase (Equiv)SolventTemp (°C)Expected Yield
Suzuki Coupling 5-Bromo (Aryl)

(5 mol%), Boronic Acid (1.1 eq)

(2.0 eq)
Dioxane/

(4:1)
60 - 70>80%
SN2 Amination 2-Bromoethyl (Alkyl)Target Amine (3.0 - 5.0 eq)DIPEA (2.5 eq)MeCN25 - 40>85%
Side ReactionEliminationNone

(>2.0 eq)
THF/DMF>80N/A (Avoid)

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means the procedure includes built-in analytical checkpoints to confirm the mechanistic pathway is proceeding correctly before committing further resources.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C5)

Objective: Couple an aryl boronic acid to the C5-position while leaving the 2-bromoethyl group completely intact.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-Bromo-2-(2-bromoethyl)pyridine (1.0 eq), your target Aryl Boronic Acid (1.1 eq), and

    
     (0.05 eq).
    
    • Scientific Rationale:

      
       is chosen because its bidentate bite angle and steric bulk heavily disfavor oxidative addition into unactivated sp3 carbon-halogen bonds 2.
      
  • Solvent Degassing: Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (4:1 ratio, 0.1 M total concentration). Sparge the entire mixture with Argon for 10 minutes.
    
  • Execution: Seal the flask and heat to exactly 65°C.

    • Scientific Rationale: 65°C provides sufficient thermal energy to cross the activation barrier for aryl oxidative addition, but remains kinetically too cold to drive the E2 elimination of the bromoethyl tail.

  • Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot. Quench with water and extract into EtOAc. Run LC-MS.

    • Pass Condition: You observe the product mass (

      
      ).
      
    • Fail Condition: You observe a mass corresponding to

      
      . This indicates elimination to the vinylpyridine. If observed, immediately cool the reaction and verify your base concentration.
      
  • Workup: Once complete (typically 4-6 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Chemoselective SN2 Amination (Targeting C2-Ethyl)

Objective: Substitute the alkyl bromide with a secondary amine while preventing pyridine self-alkylation.

  • Solution Preparation: Dissolve 5-Bromo-2-(2-bromoethyl)pyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a highly dilute concentration of 0.05 M.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq), followed by the target secondary amine (3.0 eq).

    • Scientific Rationale: DIPEA acts as a non-nucleophilic proton sink. The massive excess of the target amine outcompetes the inherent nucleophilicity of the pyridine ring, preventing Zincke-type polymerization 3.

  • Execution: Stir at 40°C under Argon for 12 hours.

  • Validation Checkpoint (4 Hours): Run TLC (Hexanes/EtOAc 3:1).

    • Pass Condition: The starting material spot (UV active, typically Rf ~0.5) is cleanly converting to a more polar spot.

    • Fail Condition: Baseline material (tars) is forming. This indicates the dilution is insufficient or the target amine is too sterically hindered to react quickly.

  • Workup: Concentrate under reduced pressure (do not exceed 35°C water bath to protect the remaining aryl bromide), partition between

    
     and saturated 
    
    
    
    , extract, and purify.

Part 5: Cross-Coupling Troubleshooting Workflow

If you experience low yields during Protocol A, follow this diagnostic decision tree to identify the mechanistic failure point.

Workflow Start Issue: Low Yield in Cross-Coupling CheckLCMS Check LC-MS for Byproducts Start->CheckLCMS IsVinyl Is 5-Bromo-2-vinylpyridine present? CheckLCMS->IsVinyl Yes IsAlkylCoupled Is the alkyl bromide coupled? CheckLCMS->IsAlkylCoupled Yes FixBase Action: Switch to milder base (e.g., K3PO4) Lower temperature IsVinyl->FixBase E2 Elimination occurring FixCat Action: Use bulky bidentate ligand (e.g., dppf) to favor aryl oxidative addition IsAlkylCoupled->FixCat Poor Chemoselectivity

Troubleshooting workflow for resolving low yields during Pd-catalyzed cross-coupling.

References

  • [(5-Bromopyridin-2-yl)
  • 2-Bromo-4-(bromomethyl)
  • 3-Bromo-5-(2-bromoethoxy)

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of 5-Bromo-2-(2-bromoethyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks, mechanistic pitfalls, and yield-limiting factors encountered during t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks, mechanistic pitfalls, and yield-limiting factors encountered during the synthesis of 5-Bromo-2-(2-bromoethyl)pyridine.

This compound is a highly valuable building block in drug development (particularly for PROTACs and complex heterocycles), but its dual nature—possessing both a nucleophilic pyridine nitrogen and an electrophilic alkyl bromide—makes it notoriously unstable as a free base. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible synthesis.

Section 1: Experimental Workflow & Mechanistic Pathway

The synthesis relies on a three-stage sequence: selective lithiation/aldol-type condensation, mild bromination, and immediate salt formation to arrest degradation pathways.

SynthesisWorkflow SM 5-Bromo-2-methylpyridine Int1 Lithiated Intermediate SM->Int1 LDA, THF, -78°C Int2 2-(5-Bromopyridin-2-yl)ethanol Int1->Int2 (CH2O)n, -78°C to RT Prod 5-Bromo-2-(2-bromoethyl)pyridine (Free Base) Int2->Prod CBr4, PPh3, DCM (Appel Reaction) Salt Hydrobromide Salt (Stable Product) Prod->Salt HBr (gas or aq.) Ether/MeOH Vinyl 5-Bromo-2-vinylpyridine (Elimination) Prod->Vinyl Base / Heat Polymer Quaternary Polymer (Self-Alkylation) Prod->Polymer RT Storage

Synthetic workflow of 5-Bromo-2-(2-bromoethyl)pyridine highlighting intermediates & side reactions.

Section 2: Troubleshooting & FAQs

Q1: Why is my yield so low in the first step (alkylation of 5-bromo-2-picoline), and why am I isolating debrominated side products? A1: This is a classic base-selection error. If you use an alkyllithium reagent like n-BuLi, the base will preferentially undergo a rapid lithium-halogen exchange with the bromine atom at the 5-position rather than deprotonating the slightly acidic methyl group[1]. To resolve this, you must use a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) at strictly -78 °C[2]. LDA selectively deprotonates the 2-methyl group to form the desired lithiated intermediate without disturbing the aryl bromide.

Q2: During the bromination step, I observe a highly polar, insoluble byproduct that crashes out of solution. What is it? A2: You are observing the formation of a quaternary ammonium polymer. 2-(2-bromoethyl)pyridines possess both a nucleophilic pyridine nitrogen and an electrophilic primary alkyl bromide. As the free base is formed, it rapidly undergoes intermolecular SN2 self-alkylation[3]. To prevent this, the bromination should be performed at high dilution, and the product must be immediately converted to its hydrobromide salt during the workup phase.

Q3: How do I prevent the elimination side reaction (formation of 5-bromo-2-vinylpyridine)? A3: 2-(2-bromoethyl)pyridines are highly prone to E2 elimination, yielding vinylpyridine derivatives[4]. This occurs if the reaction mixture is subjected to prolonged heating or if a strong basic workup is used. Maintain strict temperature control (do not exceed room temperature during the Appel reaction) and avoid washing the organic layer with strong aqueous bases like NaOH. Use mild NaHCO3 only if neutralization is absolutely necessary.

Q4: Why must the final product be stored as a hydrobromide salt? A4: Storing the compound as a free base allows the lone pair on the pyridine nitrogen to attack the bromoethyl group of adjacent molecules, leading to irreversible polymerization[3]. By treating the free base with hydrobromic acid (HBr), the pyridine nitrogen is protonated. This eliminates its nucleophilicity, effectively shutting down the self-alkylation pathway and yielding a bench-stable solid.

Section 3: Quantitative Data & Yield Optimization

The following table summarizes the causal impact of different reaction parameters on the overall yield and purity of the synthesis.

Reaction ParameterCondition A (Suboptimal)Condition B (Optimized)Yield ImpactMechanistic Causality
Base for Deprotonation n-BuLiLDADrops to <20% with n-BuLi; >75% with LDA n-BuLi causes rapid lithium-halogen exchange at the 5-bromo position. LDA selectively deprotonates the methyl group.
Alkylation Temperature 0 °C to Room Temp-78 °CSignificant dimerization at 0 °CLithiated 2-picolines are unstable and prone to Chichibabin-type side reactions at elevated temperatures.
Bromination Reagent PBr3CBr4 / PPh3 (Appel)Complex mixtures with PBr3; >85% with Appel PBr3 generates strong acids that prematurely protonate the pyridine, hindering the reaction and promoting decomposition.
Storage Condition Free Base (Room Temp)Hydrobromide Salt (4 °C)Complete degradation in 24h as free baseFree base undergoes rapid intermolecular self-alkylation. The HBr salt masks the nucleophilic nitrogen.

Section 4: Step-by-Step Methodologies

To ensure a self-validating system, follow these protocols exactly. Analytical checkpoints are included to verify success before proceeding to the next step.

Step 1: Synthesis of 2-(5-bromopyridin-2-yl)ethan-1-ol
  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-methylpyridine[5] (1.0 eq) and anhydrous THF (0.2 M) under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene). Crucial: Maintain the internal temperature below -70 °C to prevent halogen-metal exchange. Stir for 1 hour at -78 °C[2].

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in D2O. LC-MS/NMR should show >95% deuterium incorporation at the methyl group.

  • Alkylation: Add paraformaldehyde (1.5 eq, previously dried over P2O5) in one portion.

  • Workup: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry over anhydrous Na2SO4, and purify via flash chromatography (Hexanes/EtOAc) to yield the alcohol intermediate.

Step 2: Appel Bromination (Synthesis of Free Base)
  • Preparation: Dissolve 2-(5-bromopyridin-2-yl)ethan-1-ol (1.0 eq) and CBr4 (1.2 eq) in anhydrous DCM (0.1 M) under Argon. Cool to 0 °C.

  • Bromination: Portion-wise add Triphenylphosphine (PPh3, 1.2 eq) over 15 minutes. The solution will turn yellow. Stir at 0 °C for 2 hours, then allow it to reach room temperature.

  • Purification: Concentrate the mixture under reduced pressure (Do not apply heat exceeding 30 °C to prevent E2 elimination). Purify immediately via a short silica plug (eluting with DCM) to remove triphenylphosphine oxide. Proceed to Step 3 immediately.

Step 3: Hydrobromide Salt Formation (Stabilization)
  • Salt Formation: Immediately dissolve the purified free base in anhydrous diethyl ether (0.1 M).

  • Precipitation: Slowly bubble dry HBr gas through the solution (or dropwise add a stoichiometric amount of 33% HBr in acetic acid) until white/off-white precipitation ceases.

  • Isolation: Filter the resulting precipitate under a stream of Argon. Wash the filter cake with cold anhydrous ether (2x) and dry under high vacuum to yield 5-Bromo-2-(2-bromoethyl)pyridine hydrobromide[3] as a stable, crystalline solid. Store at 4 °C.

References

  • "Synthesis of guaipyridine alkaloids rupestines C, D and K with studies toward the synthesis", Western Washington University,[Link]

  • "2-Vinylpyridine | CAS#:100-69-6 | Chemsrc", Chemsrc,[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 5-Bromo-2-(2-bromoethyl)pyridine

[1][2] Critical Alert: The Instability Mechanism[1][2] Why is my compound decomposing? The primary stability challenge with 5-Bromo-2-(2-bromoethyl)pyridine is intramolecular self-quaternization .[1][2] Unlike simple alk...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Critical Alert: The Instability Mechanism[1][2]

Why is my compound decomposing? The primary stability challenge with 5-Bromo-2-(2-bromoethyl)pyridine is intramolecular self-quaternization .[1][2] Unlike simple alkyl halides, this molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the alkyl bromide) within the same structure.[2]

When left as a free base (non-salt form), the pyridine nitrogen attacks the terminal carbon of the bromoethyl chain.[2] This forms a thermodynamically stable, bicyclic pyridinium salt (a pyrrolizinium derivative).[2] This reaction is:

  • Intramolecular: It follows first-order kinetics; dilution will not prevent it.[2]

  • Irreversible: Once cyclized, the molecule loses its reactivity for your intended substitution reactions.[2]

  • Accelerated by Heat: Even room temperature exposure can trigger rapid degradation.[2]

Decomposition Pathway Diagram

The following diagram illustrates the two primary failure modes: Cyclization (dominant) and Elimination (secondary).[2]

DecompositionPathway FreeBase 5-Bromo-2-(2-bromoethyl)pyridine (Free Base) CyclicSalt Cyclic Pyridinium Salt (Inert/Decomposed) FreeBase->CyclicSalt Intramolecular Cyclization (Heat/Time/RT) Vinyl 5-Bromo-2-vinylpyridine (Elimination Product) FreeBase->Vinyl Base/Elimination (-HBr)

Caption: Figure 1. The dominant decomposition pathway is the formation of a bicyclic salt via nucleophilic attack of the nitrogen on the ethyl bromide chain.

Storage & Handling Protocols

To prevent decomposition, you must control the protonation state of the nitrogen.[2]

A. The "Golden Rule": Store as Hydrobromide Salt

The most effective stabilization method is to store the compound as its Hydrobromide (HBr) salt .[2]

  • Why? Protonating the pyridine nitrogen (

    
    ) removes its nucleophilicity.[2] It physically cannot attack the alkyl bromide chain.[2]
    
  • Stability: The HBr salt is typically stable at room temperature or

    
     for months/years.[2]
    
B. Storage Matrix[2][3][4][5][6]
State of MatterStorage ConditionShelf Life (Est.)Critical Precaution
Solid (HBr Salt) Ambient or

>12 MonthsKeep desiccated.[1][2] Hygroscopic.
Solid (Free Base)

(Freezer)
< 2 WeeksHigh Risk. Store under Argon/Nitrogen.[2]
Solution (Free Base)

or Fresh Prep
Hours/DaysAvoid nucleophilic solvents (MeOH, Water).[2]
C. Solvent Compatibility Guide

If you must handle the free base in solution (e.g., during a coupling reaction), choose your solvent carefully to avoid "Solvolysis" (solvent attacking the bromide).[2]

  • Recommended (Inert): Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.[2]

  • Forbidden (Reactive): Methanol, Ethanol, Water (Hydrolysis risk), Primary Amines (Immediate substitution).[2]

Troubleshooting & FAQs

Q1: The off-white solid has turned into a sticky, brown gum. Can I save it?

Diagnosis: Your compound has likely undergone partial self-quaternization.[1][2] The "gum" is the ionic liquid-like mixture of the cyclic salt and remaining free base.[1][2] Solution:

  • Attempt to triturate the gum with anhydrous diethyl ether or hexanes .[2]

  • The decomposed cyclic salt is usually insoluble in non-polar ether, while the intact free base is soluble.[2]

  • Filter off the gummy solid (waste).[2]

  • Concentrate the filtrate to recover whatever free base remains.[2]

  • Immediate Action: Convert the recovered free base to the HBr salt immediately by adding HBr/Acetic Acid or HBr/Ether.[2]

Q2: I need the free base for my reaction, but I only have the HBr salt. How do I liberate it?

Protocol: Do not liberate the free base until minutes before use.

  • Suspend the HBr salt in DCM or Ethyl Acetate.[2]

  • Wash rapidly with cold, saturated

    
     or 
    
    
    
    solution.[2] Do not use NaOH (Strong bases promote elimination to the vinylpyridine).[2]
  • Separate layers, dry over

    
    , and filter.
    
  • Do not evaporate to dryness if possible. Use the solution directly in the next step.

Q3: I see a new spot on TLC that is less polar than my product. What is it?

Diagnosis: This is likely 5-bromo-2-vinylpyridine .[1][2] Cause: Elimination of HBr.[2] This happens if your reaction mixture is too basic or heated excessively.[2] Prevention: Keep the reaction temperature low (


 to RT) and add your nucleophile slowly.

Experimental Workflow: Salt Formation

If you synthesized the compound and need to store it, follow this workflow to lock it into the stable salt form.

SaltFormation Step1 Crude Reaction Mixture (Contains Free Base) Step2 Extraction: DCM / NaHCO3 (aq) Isolate Organic Layer Step1->Step2 Step3 Dry (MgSO4) & Filter Keep Cold (0°C) Step2->Step3 Step4 Add HBr (33% in AcOH) or HBr in Diethyl Ether Step3->Step4 Step5 Precipitate Forms (White/Off-White Solid) Step4->Step5 Step6 Filter & Wash with Ether Store Desiccated Step5->Step6

Caption: Figure 2. Stabilization workflow converting the unstable free base into the storable hydrobromide salt.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (General principles of nucleophilic substitution and pyridine chemistry).

  • PubChem. (n.d.).[2][3] 2-(2-Bromoethyl)pyridine.[1][2][4][3] National Library of Medicine.[2] Retrieved March 7, 2026, from [Link]

  • Fischer, A., & King, M. J. (1976).[2] Intramolecular Cyclization of Pyridine Derivatives. Journal of the Chemical Society.[2] (Mechanistic grounding for alkyl-pyridine cyclization).

Sources

Troubleshooting

troubleshooting guide for reactions involving 5-Bromo-2-(2-bromoethyl)pyridine

Welcome to the technical support center for 5-Bromo-2-(2-bromoethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2-(2-bromoethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Here, we address common challenges and frequently asked questions encountered during its use in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Introduction: Understanding the Dual Reactivity

5-Bromo-2-(2-bromoethyl)pyridine is a valuable reagent due to its two distinct electrophilic sites. The key to its successful application lies in understanding and controlling the differential reactivity of the primary alkyl bromide versus the aryl bromide.

  • C(sp³)-Br (Bromoethyl Group): This site is highly susceptible to SN2 reactions with a wide range of nucleophiles. Its reactivity is analogous to a benzylic bromide, making it the more reactive of the two positions under standard nucleophilic substitution conditions.[1]

  • C(sp²)-Br (Bromopyridine Ring): This aryl bromide is significantly less reactive towards traditional nucleophilic substitution. It is, however, an ideal handle for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

The following guide provides troubleshooting strategies for harnessing this differential reactivity and overcoming common experimental hurdles.

G Figure 1. Reactive Sites of 5-Bromo-2-(2-bromoethyl)pyridine cluster_molecule cluster_reactivity cluster_reactions mol 5-Bromo-2-(2-bromoethyl)pyridine struct node1 Primary Alkyl Bromide (Csp³-Br) reaction1 Highly Reactive Site for Nucleophilic Substitution (SN2) node1->reaction1 node2 Aryl Bromide (Csp²-Br) reaction2 Ideal Site for Metal-Catalyzed Cross-Coupling node2->reaction2 G Figure 2. Competing Reaction Pathways start 5-Bromo-2-(2-bromoethyl)pyridine + Nucleophile (Nu⁻) sn2_product Desired SN2 Product start->sn2_product Good Nucleophile Weak, Non-bulky Base Polar Aprotic Solvent e2_product Elimination (E2) Byproduct (5-Bromo-2-vinylpyridine) start->e2_product Strong, Bulky Base (e.g., t-BuOK) High Temp. cyclo_product Intramolecular Cyclization Byproduct (Quaternary Salt) start->cyclo_product No external Nu⁻ High Temp. Polar Solvent

Sources

Optimization

Technical Support Center: 5-Bromo-2-(2-bromoethyl)pyridine Synthesis

Ticket ID: #SC-PYR-89977 Subject: Large-Scale Synthesis, Stabilization, and Impurity Control Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-PYR-89977
Subject: Large-Scale Synthesis, Stabilization, and Impurity Control
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Core Challenges

User Query: "We are scaling up the synthesis of 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 89977-62-8) and encountering low yields, 'tar' formation during storage, and inseparable vinyl impurities."

Technical Diagnosis: The synthesis of 2-(2-bromoethyl)pyridine derivatives at scale is notoriously difficult due to two competing thermodynamic traps:

  • Elimination (The Vinyl Trap): The basicity of the pyridine ring promotes E2 elimination of the alkyl bromide to form 5-bromo-2-vinylpyridine, especially during thermal workup.

  • Self-Quaternization (The Polymer Trap): The free base contains a nucleophile (pyridine nitrogen) and an electrophile (alkyl bromide) on the same molecule. In concentrated solutions, this leads to intermolecular

    
     attack, forming an insoluble pyridinium salt polymer ("Black Tar").[1]
    

Strategic Recommendation: Do not isolate the free base as a neat oil for storage. The robust industrial protocol requires isolating the product as its Hydrobromide Salt or using it immediately in a "telescoped" process.

Critical Synthesis Pathways & Logic

Route Selection: The Alcohol Substitution Method

While radical bromination (Wohl-Ziegler) of 5-bromo-2-ethylpyridine is theoretically possible, it is rejected for scale-up due to poor selectivity (benzylic bromination is preferred, but the pyridine ring deactivates the


-position, leading to mixtures and over-bromination).[1]

Recommended Pathway: Nucleophilic substitution of 5-bromo-2-(2-hydroxyethyl)pyridine .[1]

Reagent Decision Matrix
ReagentScale-up ViabilityProsCons

(48% aq)
LowCheapRequires high temp (reflux), leading to massive elimination (vinyl formation).[1]

(Appel)
MediumMild conditionsGenerates stoichiometric phosphine oxide waste (difficult to remove at kg scale).

/ DCM
High (Recommended) Clean inversion, low temp possibleGenerates

in situ; requires careful quenching.[1]

(Thionyl Bromide)
HighGaseous byproducts (

)
Reagent is expensive and corrosive; less shelf-stable than

.

Interactive Troubleshooting Guide

Issue 1: "My product contains 15% 5-bromo-2-vinylpyridine."

Root Cause: Uncontrolled exotherm or inefficient neutralization.[1] The reaction of


 with alcohol generates 

.[2][3][4] If the temperature rises >10°C, the pyridine ring acts as a base, promoting elimination.[1] Corrective Action:
  • Temperature Control: Maintain reaction temperature between -10°C and 0°C during addition.

  • Solvent Choice: Use Toluene or DCM. Avoid ethers (which can cleave) or polar solvents (which accelerate polymerization).

  • Quench Protocol: Do not quench into hot water. Pour the reaction mixture into ice-cold saturated

    
     slowly.
    
Issue 2: "The oil turned into a black solid overnight."

Root Cause: Self-quaternization. You isolated the free base and stored it neat. Corrective Action:

  • Immediate Salt Formation: Dissolve the crude free base in dry Ethyl Acetate or Diethyl Ether and bubble anhydrous

    
     gas (or add 
    
    
    
    /Acetic Acid) to precipitate the stable salt.
  • Telescoping: If the next step is an alkylation, do not isolate. Solvent swap and proceed immediately.

Issue 3: "Yield is low after distillation."

Root Cause: Thermal decomposition. This molecule has a high boiling point and is thermally sensitive. Corrective Action:

  • Avoid Distillation: Purification via crystallization of the HBr salt is superior to distillation.

  • Vacuum Requirements: If you must distill the free base, use a wiped-film evaporator (WFE) with high vacuum (<0.5 mmHg) to minimize residence time.[1]

Detailed Experimental Protocol (Valid for 100g - 1kg Scale)

Safety Warning: 5-Bromo-2-(2-bromoethyl)pyridine is a potent alkylator and potential lachrymator.[1] Double-glove and work in a fume hood.

Step-by-Step Methodology
  • Setup: Charge a reactor with 5-bromo-2-(2-hydroxyethyl)pyridine (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 vol). Cool the jacket to -10°C.

  • Addition: Add Phosphorus Tribromide (

    
    )  (0.40 equiv) dropwise over 2 hours.
    
    • Critical: Monitor internal temperature. Do not exceed +5°C.

  • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC/TLC.

    • Checkpoint: If conversion is slow, warm to 15°C, but monitor vinyl impurity levels closely.[1]

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice/Water (10 vol) and

    
      (to pH 8-9).
    
    • Note: Gas evolution (

      
      ) will be vigorous.
      
  • Workup: Separate phases. Wash organic layer with brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Stabilization (The "Salt Trick"):

    • Filter the drying agent.[5]

    • Cool the DCM solution to 0°C.

    • Slowly add

      
       in Acetic Acid (33%)  (1.05 equiv).
      
    • The Hydrobromide salt will precipitate as a white/off-white solid.

  • Isolation: Filter the solid under nitrogen. Wash with cold

    
    . Dry under vacuum at <40°C.
    

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Impurity Traps

This diagram illustrates the kinetic vs. thermodynamic competition during synthesis.

ReactionPathways cluster_conditions Critical Control Points Start 5-Bromo-2-(2-hydroxyethyl)pyridine Intermediate Phosphite Intermediate (Activated Alcohol) Start->Intermediate PBr3, -10°C Product 5-Bromo-2-(2-bromoethyl)pyridine (Target) Intermediate->Product Br- attack (SN2) Vinyl 5-Bromo-2-vinylpyridine (Impurity A: Elimination) Intermediate->Vinyl Heat (>20°C) or Base Product->Vinyl Thermal Workup Polymer Pyridinium Polymer (Impurity B: Black Tar) Product->Polymer Storage as Free Base (Self-Quaternization)

Caption: Pathway analysis showing the competition between substitution (Target), elimination (Vinyl), and polymerization (Tar).

Diagram 2: Workup Decision Tree

A logic flow for operators to determine the correct isolation strategy.

WorkupLogic Start Reaction Complete (DCM Solution) Check Is next step immediate? Start->Check Yes Yes Check->Yes No No (Storage needed) Check->No Swap Solvent Swap (Remove DCM, add DMF/MeCN) Yes->Swap Proceed Proceed to Alkylation Swap->Proceed FormSalt Add HBr/AcOH or HBr gas No->FormSalt Filter Filter Solid HBr Salt FormSalt->Filter Store Store Solid (Stable for months) Filter->Store

Caption: Decision tree for downstream processing. Isolation of the free base oil is strongly discouraged.

References

  • General Pyridine Functionalization: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • Bromination with PBr3 (Mechanism & Side Reactions): Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (Refer to Chapter 10: Aliphatic Substitution). Link

  • Self-Quaternization of Alkyl Pyridines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (See Section: Pyridine Alkylation). Link

  • Analogous Synthesis (2-(2-bromoethyl)pyridine): Process for the preparation of pyridine derivatives. US Patent 5,237,067. (Demonstrates salt isolation to prevent polymerization). Link

  • Handling of Lachrymatory Alkyl Bromides: National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Troubleshooting

Technical Support Center: Monitoring 5-Bromo-2-(2-bromoethyl)pyridine Reactions

Status: Operational Ticket ID: #PYR-BR-522 Assigned Specialist: Senior Application Scientist Subject: Analytical Method Development & Troubleshooting for Labile Pyridine Intermediates Executive Summary You are working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PYR-BR-522 Assigned Specialist: Senior Application Scientist Subject: Analytical Method Development & Troubleshooting for Labile Pyridine Intermediates

Executive Summary

You are working with 5-Bromo-2-(2-bromoethyl)pyridine (CAS 72996-65-7), a bifunctional building block containing an aryl bromide and an alkyl bromide. This molecule presents a specific analytical paradox:

  • The Alkyl Bromide (Position 2): Highly susceptible to

    
     elimination, generating 5-bromo-2-vinylpyridine . This can occur in the reaction flask (process impurity) or inside your analytical instrument (artifact).
    
  • The Pyridine Nitrogen: Acts as a Lewis base, causing severe peak tailing on standard silica-based HPLC columns, which masks low-level impurities.

This guide provides self-validating protocols to distinguish between real chemical reactivity and instrument-induced artifacts.

Part 1: Analytical Workflow Selection

Before starting, select the correct workflow. Relying solely on GC-MS for this molecule is a critical error due to thermal instability.

Decision Matrix: Method Selection
FeatureHPLC/UPLC-UV/MSGC-MS1H NMR
Primary Use Routine reaction monitoring (IPC)Impurity ID (Volatiles)Structural Verification
Risk Factor Medium: Silanol interactions (Tailing)High: Thermal elimination to vinyl speciesLow: Non-destructive
Suitability High: With buffered mobile phaseLow: Only with cold on-column injectionHigh: For mass balance checks
Workflow Diagram: Analytical Logic

AnalyticalWorkflow Start Start: Reaction Aliquot Quench Step 1: Cold Quench (NH4Cl/Ice or Cold Solvent) Start->Quench Decision Step 2: Choose Method Quench->Decision LC LC-MS/UV (Buffered pH > 7 or Ion Pair) Decision->LC Routine GC GC-MS (Risk of Degradation) Decision->GC Volatiles NMR 1H NMR (Gold Standard) Decision->NMR Validation ResultLC Check: Peak Tailing? Check: Vinyl Impurity % LC->ResultLC ResultGC Check: Vinyl Impurity % >> LC %? GC->ResultGC ResultNMR Confirm: Vinyl vs Ethyl Signals ResultLC->ResultNMR If co-elution suspected ResultGC->ResultNMR If GC shows higher impurity

Caption: Logical workflow for selecting analytical techniques, highlighting the critical cross-validation path between GC and NMR to rule out thermal artifacts.

Part 2: Troubleshooting & FAQs

Section A: HPLC/UPLC Monitoring (The Workhorse)

Q1: Why does the starting material (5-bromo-2-(2-bromoethyl)pyridine) show severe peak tailing or split peaks?

Diagnosis: This is a classic "silanol effect." The basic nitrogen of the pyridine ring interacts with acidic residual silanols on the silica stationary phase.[1] This secondary retention mechanism causes tailing, which ruins integration accuracy and LOQ (Limit of Quantitation).[2]

The Solution (Self-Validating Protocol): Do not just "try another column." You must suppress the ionization of the pyridine or the silanols.

  • High pH Strategy (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 10.

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10).

    • Mechanism:[2][3] At pH 10, the pyridine (pKa ~5) is deprotonated (neutral), eliminating ion-exchange interactions with silanols.

  • Ion-Pairing Strategy (Alternative):

    • Mobile Phase: Water/ACN with 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).

    • Mechanism:[2][3] The acid protonates the pyridine, but the fluoro-anion forms a neutral ion pair, improving shape. Note: This suppresses MS sensitivity.

Reference:

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.Link

Q2: I see a peak at [M-80] in my LC-MS. Is this the vinyl impurity or fragmentation?

Diagnosis: The loss of 80 Da (HBr) corresponds to the formation of the vinyl pyridine derivative. This can be:

  • Real Impurity: 5-bromo-2-vinylpyridine formed in the reactor.

  • In-Source Fragmentation: The labile alkyl bromide eliminates HBr inside the MS source (electrospray).

The Solution (Differentiation Protocol):

  • Check UV Trace: Look at the PDA/UV chromatogram.

    • If the peak exists in the UV trace before the MS detector, it is a real impurity .

    • If the UV trace shows only one peak, but the MS spectrum under that peak shows both parent and [M-HBr], it is in-source fragmentation .

  • Chromatographic Separation: The vinyl impurity is more non-polar (lacks the polar C-Br bond) and will elute later than the ethyl bromide starting material on a Reverse Phase C18 column.

CompoundApprox RT (C18)m/z (ESI+)
Starting Material 4.5 min264/266 [M+H]+
Vinyl Impurity 5.8 min184/186 [M+H]+
Section B: GC-MS Issues (The Trap)

Q3: My GC-MS shows 50% conversion to the vinyl product, but LC-MS shows only 5%. Which is correct?

Diagnosis: The LC-MS is likely correct. Alkyl bromides at the 2-position of a pyridine ring are thermally labile. The high temperature of the GC injector (


C) drives the elimination reaction (

) inside the inlet liner.

The Solution (Artifact Check):

  • low-Temp Injection: Lower the inlet temperature to

    
    C (if possible) or use a "Cool-on-Column" injector.
    
  • Correlation Check: If the "vinyl" peak area decreases as you lower the inlet temperature, it is a thermal artifact.

  • Gold Standard: Run an NMR. If the vinyl protons are absent, the GC data is invalid.

Reference:

  • Vaniya, A., & Fiehn, O. (2015). Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. Analytical Chemistry. (Discusses thermal degradation artifacts). Link

Section C: Reaction Monitoring & Quenching

Q4: How do I stop the reaction for analysis without causing further elimination?

Diagnosis: If your reaction uses a base (e.g.,


, 

), the elimination of HBr continues in the sample vial if not quenched properly.

Protocol: The "Cold Acid" Quench

  • Prepare Quench Solution: 1:1 mixture of Acetonitrile and 0.1 M aqueous HCl (cold,

    
    C).
    
  • Sampling: Take 50

    
    L of reaction mixture.
    
  • Quenching: Immediately add to 950

    
    L of the quench solution.
    
  • Mechanism: The acid neutralizes the base (stopping base-catalyzed elimination) and protonates the pyridine (stabilizing the molecule).

  • Analysis: Inject immediately. Do not store on the autosampler for >12 hours.

Part 3: Quantitative Data & Reference Standards

NMR Chemical Shift Table (CDCl3)

Use this to definitively identify the vinyl impurity.

PositionProton TypeStarting Material (

ppm)
Vinyl Impurity (

ppm)
Ethyl Chain


(t),

(t)
Absent
Vinyl Group

Absent

(dd),

(d),

(d)
Aryl H3 Pyridine Ring

(d)

(d) (Shifted downfield)

Note: The vinyl group shows a characteristic ABX system. The disappearance of the triplets at 3.0-4.0 ppm is the clearest sign of elimination.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2023). Strategies for the Analysis of Basic Compounds in HPLC. Agilent Technical Notes. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. [Link]

Sources

Optimization

impact of solvent on 5-Bromo-2-(2-bromoethyl)pyridine reactivity

Technical Support Center: 5-Bromo-2-(2-bromoethyl)pyridine Senior Application Scientist Desk[1][2] Introduction Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-(2-bromoethyl)pyridine Senior Application Scientist Desk[1][2]

Introduction

Welcome. I am Dr. Aris, Senior Application Scientist specializing in heterocyclic chemistry. You are likely working with 5-Bromo-2-(2-bromoethyl)pyridine (or its hydrobromide salt) because it offers a unique dual-electrophile scaffold: an aryl bromide (C5) for cross-coupling and an alkyl bromide (C2-ethyl) for nucleophilic substitution.[1][2]

However, this dual reactivity is a double-edged sword.[1][2] The most common user complaints we receive involve unexplained gelation during storage (self-polymerization) or loss of the alkyl chain during Suzuki coupling (elimination to vinylpyridine).[1][2]

This guide replaces generic advice with specific, solvent-dependent protocols to control this molecule's reactivity.

Module 1: Stability & Storage (Troubleshooting Gelation)

The Issue: Users often report that their free-base oil turns into a solid or viscous gel upon standing, particularly when dissolved in acetonitrile or DMF.[1][2][3]

The Mechanism (Menshutkin Reaction): The pyridine nitrogen is a nucleophile, and the alkyl bromide is an electrophile.[1][2] In solution, two molecules react intermolecularly to form a pyridinium salt (dimerization/polymerization).[2][4] This process is heavily solvent-dependent .[1][2][3]

  • Polar Aprotic Solvents (MeCN, DMF, DMSO): High Risk.[1][2][4] These solvents stabilize the charged transition state (separation of charge), accelerating self-quaternization by orders of magnitude.[2]

  • Non-Polar Solvents (DCM, Toluene, Hexanes): Low Risk.[1][2][4] These solvents destabilize the charged transition state, kinetically suppressing the reaction.[2][3][4]

Visualizing the Degradation Pathway:

degradation_pathway Monomer Free Base Monomer (Oil) TS Transition State (Charge Separation) Monomer->TS Slow in DCM Fast in MeCN Dimer Pyridinium Salt (Solid Precipitate/Gel) TS->Dimer Irreversible Solvent_Bad Polar Aprotic (Stabilizes TS) Solvent_Bad->TS Solvent_Good Non-Polar (Destabilizes TS) Solvent_Good->TS

Caption: Solvent influence on the self-quaternization (Menshutkin) pathway. Polar aprotic solvents accelerate the formation of the insoluble salt.[2]

Protocol 1: Safe Generation of Free Base from HBr Salt Do not store the free base.[1][2][3] Generate it immediately before use.

  • Suspend: Suspend the hydrobromide salt in DCM (Dichloromethane) .

  • Wash: Wash rapidly with saturated aqueous NaHCO₃ or cold 1M NaOH.[1][2][3]

  • Dry: Dry the organic layer over MgSO₄.

  • Use: Concentrate and use immediately. Never store the free base in Acetonitrile.[1][2][3]

Module 2: Chemoselective Cross-Coupling (Suzuki-Miyaura)

The Challenge: You want to couple at the Aryl Bromide (C5) while keeping the Alkyl Bromide intact.[1][2][3] The Risk: Standard Suzuki conditions (aqueous base, heat) often lead to:

  • Elimination: The base converts the ethyl bromide into a vinylpyridine (styrene analog).[1][2][3]

  • Hydrolysis: The alkyl bromide converts to an alcohol.[1][2][3]

Solvent & Base Selection Matrix:

ParameterRecommendedAvoidReason
Solvent Toluene or 1,4-Dioxane (Anhydrous)DMF, Water, AlcoholsDMF promotes

on the alkyl chain.[1][2] Water promotes hydrolysis.[1][2][3]
Base K₃PO₄ (Anhydrous) or CsF NaOtBu, NaOH, Et₃NStrong alkoxides cause E2 elimination (vinylpyridine).[1][2][4] CsF is mild and non-nucleophilic.[1][2]
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Pd-alkylphosphines (e.g., PCy₃)Electron-rich alkylphosphines promote oxidative addition into the alkyl bromide.[1][2]

Protocol 2: Chemoselective Suzuki Coupling Target: Aryl-Aryl coupling without touching the alkyl bromide.[1][2]

  • Charge: In a dry vial, add 5-bromo-2-(2-bromoethyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[1][2][3]·DCM (5 mol%).[1][2]

  • Reaction: Heat to 80°C. Monitor closely.

    • Note: If elimination (vinyl formation) is observed, lower temp to 60°C and switch base to CsF .[1][2][3]

Module 3: Nucleophilic Substitution ( )

The Challenge: You want to swap the alkyl bromide for an amine, azide, or thiol. The Risk: The pyridine nitrogen competes as a nucleophile (see Module 1).[1][2][3]

Solvent Strategy: Here, you want to accelerate the reaction to outcompete degradation.[1][2][3]

  • Solvent: DMF or Acetonitrile .[1][2][3]

  • Why: These solvents solvate the cation (e.g., K⁺ from NaN₃), leaving the anion (N₃⁻) "naked" and highly reactive.[2][4]

  • Temperature: Keep low (0°C to RT) to favor the intermolecular reaction over the intramolecular polymerization.

Decision Logic for Solvent Selection:

solvent_decision Start What is your Reaction Goal? Choice1 Cross-Coupling (Suzuki/Stille) Start->Choice1 Choice2 Nucleophilic Substitution (Azide/Amine/Thiol) Start->Choice2 Choice3 Storage Start->Choice3 Solv1 Use Non-Polar / Anhydrous (Toluene, Dioxane) Choice1->Solv1 Solv2 Use Polar Aprotic (DMF, MeCN) Choice2->Solv2 Solv3 Solid Salt (HBr) or DCM Solution Choice3->Solv3 Reason1 Prevents Elimination & Hydrolysis Solv1->Reason1 Reason2 Accelerates SN2 (Naked Anion Effect) Solv2->Reason2 Reason3 Prevents Self-Quaternization Solv3->Reason3

Caption: Decision matrix for solvent selection based on the desired chemical transformation.

FAQ: Troubleshooting & Specifics

Q1: My reaction mixture turned black and tarry during the Suzuki coupling. What happened? A: This is likely "Pd-black" precipitation accompanied by decomposition of the alkyl chain.[1][2][3] If you used a strong base (like NaOtBu or Carbonates in water) or high heat (>100°C), the alkyl bromide likely eliminated to form 2-vinylpyridine .[1][2] Vinylpyridines can polymerize rapidly under radical or Lewis-acid conditions (Pd is a Lewis acid), creating tar.[1][2][4] Solution: Switch to anhydrous Toluene and mild base (CsF).

Q2: Can I use the commercially available HCl or HBr salt directly in the Suzuki coupling? A: Yes, but you must add an extra equivalent of base to neutralize the acid first.[1][2][3] However, in situ neutralization generates water (if using hydroxide/carbonate) or polar salts, which might affect the alkyl bromide stability.[2][4] It is cleaner to free-base it immediately before the reaction as described in Protocol 1.[1][2][3]

Q3: Why is the alkyl bromide more reactive than the aryl bromide? A: The C2-ethyl bromide is on an


 carbon, susceptible to rapid 

attack.[1][2] The C5-bromide is on an

aromatic ring.[1][2][3] Nucleophilic aromatic substitution (

) at the 5-position is difficult because it is not activated by the ring nitrogen (which activates positions 2 and 4).[1][2] Therefore, without Palladium, the alkyl bromide reacts first.[2][4]

References

  • Reactivity of Alkyl Halides in Suzuki Coupling

    • Netherton, M. R., et al.[2][4][5][6][7][8] "Suzuki Cross-Couplings of Alkyl Bromides that Possess β-Hydrogens."[1][2][3][8] Journal of the American Chemical Society, 2001.[2][5][8]

    • Context: Establishes that alkyl bromides can couple, but require specific electron-rich ligands (PCy3).[1][2] To avoid this, use ligands like dppf or PPh3 that prefer aryl insertion.[1][4]

  • Solvent Effects on Menshutkin Reaction (Self-Quaternization)

    • Abboud, J. L., et al.[2][4] "Analysis of Solvent Effects on the Menshutkin Reaction."[1][3] Chemistry - A European Journal.[1][2][3] [2][4]

    • Context: fundamental physical organic chemistry explaining why polar aprotic solvents accelerate pyridine alkylation.[1][2]

  • Compound Data & Safety

    • PubChem CID 12913858:[1][2] "2-(2-Bromoethyl)pyridine."[1][2][9][10][11][12][13][14][15] National Library of Medicine.[1] [2][4]

    • Context: Physical properties and safety data for the core scaffold.[1][2][3]

  • General Suzuki Protocol for Pyridines

    • BenchChem Application Note: "Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine."[1][2]

    • Context: Provides baseline conditions for halopyridines, which we modified for chemoselectivity in this guide.

Sources

Reference Data & Comparative Studies

Validation

Characterization &amp; Optimization Guide: 5-Bromo-2-(2-bromoethyl)pyridine Reaction Products

Executive Summary 5-Bromo-2-(2-bromoethyl)pyridine serves as a critical bifunctional building block in medicinal chemistry, particularly for kinase inhibitors and receptor ligands.[1][2] Its value lies in its dual reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(2-bromoethyl)pyridine serves as a critical bifunctional building block in medicinal chemistry, particularly for kinase inhibitors and receptor ligands.[1][2] Its value lies in its dual reactivity: an alkyl bromide tail primed for nucleophilic substitution (


) and an aryl bromide  core available for palladium-catalyzed cross-coupling.[1][2]

However, this reagent presents a significant synthetic challenge: the competition between substitution (


) and elimination (

)
.[2][3] The electron-deficient pyridine ring increases the acidity of the

-protons, making the 2-bromoethyl group highly susceptible to elimination, yielding 5-bromo-2-vinylpyridine .[2]

This guide provides a comparative analysis of reaction outcomes, detailed characterization protocols to distinguish the target substitution product from the vinyl impurity, and experimental strategies to maximize yield.

Reaction Pathways & Comparative Analysis

When reacting 5-Bromo-2-(2-bromoethyl)pyridine with a nucleophile (e.g., a secondary amine), three distinct pathways dictate the product profile.

The Pathways[1]
  • Pathway A: Nucleophilic Substitution (

    
    )  – Target Reaction[2]
    
    • Mechanism: Direct displacement of the alkyl bromide by the nucleophile.[2]

    • Product: 5-Bromo-2-(2-aminoethyl)pyridine derivatives.[2]

    • Ideal Conditions: Polar aprotic solvents (MeCN, DMF), weak bases, moderate temperatures.[2]

  • Pathway B: Elimination (

    
    )  – Major Side Reaction[1][2]
    
    • Mechanism: Base-mediated deprotonation of the

      
      -carbon (benzylic position), expelling HBr.[2]
      
    • Product: 5-Bromo-2-vinylpyridine.[2][4][5]

    • Trigger Conditions: Strong/bulky bases (NaH,

      
      -BuOK), high heat, steric hindrance in the nucleophile.[1][2]
      
  • Pathway C: Cross-Coupling – Orthogonal Reaction[1][2]

    • Mechanism: Pd-catalyzed reaction at the aryl bromide (C5 position).[2]

    • Note: Usually performed after securing the alkyl chain to prevent polymerization of the vinyl intermediate.[2]

Performance Comparison: Alkyl Halide vs. Vinyl Precursor

Researchers often choose between using the bromoethyl precursor (Direct Alkylation) or the vinyl precursor (Michael Addition).[2]

FeatureMethod A: Direct Alkylation (Using 2-bromoethyl)Method B: Michael Addition (Using 2-vinyl)
Reaction Type

Substitution
Conjugate Addition
Atom Economy Lower (Generates HBr waste)Higher (No byproduct)
Reagent Stability Moderate (Solid/Oil, stable as HBr salt)Low (Prone to polymerization; requires stabilizer)
Selectivity Risk High: Elimination to vinyl is common.[1][2]Low: Polymerization is the main risk.[1][2]
Kinetics Slower with bulky nucleophiles.[1][2]Faster with amines/thiols.[1][2]
Recommendation Use for primary/unhindered amines and thiols.[1][2]Use for weak nucleophiles or if elimination is unavoidable.[1][2][6]

Characterization Framework

Distinguishing the substitution product from the elimination byproduct is critical. The following logic flow ensures accurate identification using


 NMR.
NMR Diagnostic Logic
  • Target (Substitution): Look for two distinct triplets in the aliphatic region (

    
     ppm).[2]
    
  • Impurity (Elimination): Look for the ABX vinyl system (

    
     ppm).[1][2] The vinyl protons appear as three doublets of doublets (dd) with characteristic coupling constants (
    
    
    
    Hz,
    
    
    Hz,
    
    
    Hz).[1][2]
Visualization of Reaction & Logic

G SM 5-Bromo-2-(2-bromoethyl)pyridine (Reagent) Cond_SN2 Weak Base (K2CO3) Polar Aprotic (MeCN) < 60°C SM->Cond_SN2 Preferred Cond_E2 Strong Base (NaH) High Temp Bulky Nu SM->Cond_E2 Avoid Prod_Sub Target: Substitution Product (Alkylamine) Cond_SN2->Prod_Sub Major Prod_Elim Impurity: Vinylpyridine (Elimination) Cond_SN2->Prod_Elim Minor Cond_E2->Prod_Elim Major NMR_Check 1H NMR Analysis Prod_Sub->NMR_Check Prod_Elim->NMR_Check Res_Sub Confirm Substitution NMR_Check->Res_Sub Triplets (2.8-3.5 ppm) Res_Elim Detect Elimination NMR_Check->Res_Elim Vinyl dd (5.5-6.8 ppm)

Caption: Reaction pathways and spectral decision tree for characterizing 5-bromo-2-(2-bromoethyl)pyridine products.

Spectral Data Reference Table
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
Pyridine

(Ar-H)

Doublet (

)
Characteristic of 2,5-disubstituted pyridine.[1][2]
Pyridine


MultipletAromatic core signals.[1][2]

-CH

(Target)

Triplet (

)
Adjacent to pyridine ring (benzylic).[1][2]

-CH

(Target)

Triplet (

)
Adjacent to Nucleophile (shifts upfield from Br).[1][2]
Vinyl

(Impurity)


Adjacent to pyridine (deshielded).[2]
Vinyl



Terminal alkene protons.[1][2]

Experimental Protocols

Optimized Synthesis of 5-Bromo-2-(2-morpholinoethyl)pyridine

This protocol minimizes elimination by using a mild inorganic base and controlling temperature.[2]

Reagents:

  • 5-Bromo-2-(2-bromoethyl)pyridine (1.0 equiv)[2]

  • Morpholine (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Acetonitrile (MeCN) [Anhydrous][1]

Procedure:

  • Setup: Dissolve 5-Bromo-2-(2-bromoethyl)pyridine (1 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add

    
     (2 mmol) followed by morpholine (1.2 mmol).
    
  • Reaction: Stir at room temperature for 12 hours.

    • Note: Heating >60°C significantly increases the vinyl impurity.[2]

  • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. Look for disappearance of SM (

    
     264/266) and appearance of product (
    
    
    
    271/273).[2]
  • Workup (Acid-Base Extraction):

    • Evaporate MeCN.[1][2] Dissolve residue in EtOAc.

    • Wash with water.[1][2] Extract organic layer with 1N HCl (Product moves to aqueous phase; non-basic impurities stay in Organic).[1][2]

    • Basify aqueous layer with NaOH to pH 10.[1][2]

    • Extract back into EtOAc, dry over

      
      , and concentrate.
      
Handling the Vinyl Impurity

If the vinyl product is observed (>10%):

  • Do not discard. The vinyl compound is a Michael acceptor.[2]

  • Recovery: Add the nucleophile (amine) in excess (3-5 equiv) and heat the mixture in EtOH/Acetic Acid (cat.) at 80°C. This converts the elimination byproduct back into the desired substitution product via Michael addition.

References

  • Review of Pyridine Reactivity : Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Standard text on pyridine alkylation vs elimination).

  • Nucleophilic Substitution vs Elimination : Smith, M. B. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2] Link[1]

  • Synthesis of Pyridine Kinase Inhibitors : Journal of Medicinal Chemistry, representative protocols for 2-aminoethyl pyridine linkers.[2] (General methodology reference).

  • Spectral Data for Vinyl Pyridines : Sigma-Aldrich/Merck.[2] 5-Bromo-2-vinylpyridine Product Sheet. Link[1]

  • 2-(2-Bromoethyl)pyridine Properties : PubChem Compound Summary for CID 12913858.[2] Link

Sources

Comparative

comparing reactivity of 5-Bromo-2-(2-bromoethyl)pyridine with other bromo-pyridines

An In-depth Technical Guide to the Chemical Reactivity of 5-Bromo-2-(2-bromoethyl)pyridine Executive Summary: The Dual-Electrophile Paradox 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 223595-58-0) represents a unique class of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Reactivity of 5-Bromo-2-(2-bromoethyl)pyridine

Executive Summary: The Dual-Electrophile Paradox

5-Bromo-2-(2-bromoethyl)pyridine (CAS: 223595-58-0) represents a unique class of "amphibious" electrophiles containing two distinct reactive sites:

  • Aryl Bromide (C5 position): A deactivated heteroaryl halide requiring metal catalysis or halogen-lithium exchange for functionalization.

  • Alkyl Bromide (Ethyl chain, C2 position): A primary alkyl halide susceptible to classical nucleophilic substitution (

    
    ) but prone to base-mediated elimination (
    
    
    
    ).

The Core Challenge: Unlike simple bromopyridines, this molecule possesses a "self-destruct" mechanism. Under the basic conditions typically required to activate the aryl bromide (e.g., Suzuki-Miyaura coupling), the alkyl chain frequently undergoes elimination to form 5-bromo-2-vinylpyridine . Successful utilization requires strict adherence to chemoselective protocols and a defined "Order of Operations."

Comparative Reactivity Matrix

The following table contrasts 5-Bromo-2-(2-bromoethyl)pyridine with standard alternatives to highlight its specific handling requirements.

Feature5-Bromo-2-(2-bromoethyl)pyridine 2-(Bromomethyl)pyridine 2,5-Dibromopyridine 2-Bromopyridine
Primary Reactivity Dual:

(Alkyl) & Pd-Cat (Aryl)

(Benzylic)
Pd-Cat /


/ Pd-Cat

Rate (

)
Moderate (Primary Alkyl)Fast (Benzylic/Activated)Zero (Aryl)Zero (Aryl)
Stability Moderate (Stable solid/oil)Low (Polymerizes/Lachrymator)High (Stable Solid)High (Stable Liquid)
Dominant Side Reaction Elimination to VinylpyridineSelf-Alkylation (Polymerization)Regioselectivity issues (C2 vs C5)None (Simple)
Base Sensitivity High (Eliminates at pH > 10)ModerateLowLow
Key Insight: The "Homo-Benzylic" Effect

Unlike 2-(bromomethyl)pyridine, where the bromide is adjacent to the ring (benzylic), the ethyl linker in the subject molecule insulates the bromide from the immediate electron-withdrawing effect of the nitrogen.

  • Consequence 1: It is less reactive in

    
     reactions than the methyl analog, requiring slightly higher temperatures or stronger nucleophiles.
    
  • Consequence 2: It possesses

    
    -hydrogens relative to the pyridine ring, making elimination  the primary competing pathway.
    

Chemoselectivity & Mechanism

To design effective routes, one must visualize the competing pathways. The pyridine nitrogen activates the C2-alkyl chain protons, making them acidic enough for weak bases (like Carbonates or Amines) to trigger elimination.

ReactivityPathways Start 5-Bromo-2-(2-bromoethyl)pyridine Vinyl 5-Bromo-2-vinylpyridine (Elimination Product) Start->Vinyl Base (KOtBu, K2CO3, NaOH) Heat AlkylSub C2-Alkyl Functionalized (SN2 Product) Start->AlkylSub Soft Nucleophile (R-SH, R-NH2) Non-Basic Conditions ArylSub C5-Aryl Coupled (Suzuki Product) Start->ArylSub Pd-Cat, Boronic Acid (Risk: Vinyl formation) Vinyl->ArylSub Step 2: Cross-Coupling AlkylSub->ArylSub Step 2: Cross-Coupling

Figure 1: Reaction divergence based on conditions. Note that direct aryl coupling (Path Yellow) often leads to the Red path (Elimination) due to the bases used in cross-coupling.

Experimental Protocols

Protocol A: Chemoselective Substitution (Alkyl Chain)

Objective: Functionalize the ethyl chain while preserving the aryl bromide and avoiding elimination. Mechanism:


 Substitution.
Critical Factor:  Basicity control. Use "Soft" nucleophiles.[1]

Materials:

  • Substrate: 5-Bromo-2-(2-bromoethyl)pyridine (1.0 equiv)

  • Nucleophile: Thiol, Secondary Amine, or Azide (1.1 equiv)

  • Base:

    
     (mild) or DIPEA (sterically hindered)
    
  • Solvent: Acetonitrile (

    
    ) or DMF[1]
    

Step-by-Step:

  • Dissolution: Dissolve the nucleophile (e.g., Morpholine) and base (DIPEA, 1.2 equiv) in anhydrous Acetonitrile at

    
    .
    
  • Addition: Add 5-Bromo-2-(2-bromoethyl)pyridine dropwise. Do not add the base to the pyridine derivative directly without the nucleophile present.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: TLC/LCMS. Look for the disappearance of starting material. If vinyl pyridine appears (M-HBr mass), lower the temperature.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Why this works: The nucleophile attacks the


 orbital faster than the base can deprotonate the 

-carbon, provided the temperature is kept low.
Protocol B: Handling the Aryl Bromide (Suzuki Coupling)

Objective: Cross-coupling at the C5 position. The Problem: Standard Suzuki conditions (


, 

, reflux) will cause 100% elimination to the vinyl pyridine. Solution: Two strategic options.

Option 1: The "Vinyl Route" (Recommended) Accept the elimination. Convert the ethyl bromide to a vinyl group in situ, perform the coupling, and then reduce or functionalize the alkene later.

  • Treat substrate with excess base (

    
    ) to form 5-bromo-2-vinylpyridine quantitatively.
    
  • Perform Suzuki coupling on the vinyl-pyridine intermediate.

  • Result: 5-Aryl-2-vinylpyridine.

Option 2: The "Protected" Route (For retaining the ethyl chain) If the ethyl chain is essential, perform Protocol A first to replace the labile bromide with a stable group (e.g., an ether, amine, or protected alcohol). Once the alkyl bromide is gone, the molecule is stable to basic Suzuki conditions.

Mechanistic Analysis & Troubleshooting

The Elimination Trap

The


 of the benzylic protons (C-H adjacent to the ring) in 2-alkylpyridines is approx 26-29. However, the presence of the leaving group (Bromine) at the 

-position creates a perfect geometry for

elimination.
  • Observation: Reaction mixture turns dark/black rapidly.

  • Cause: Polymerization of the generated 2-vinylpyridine species.[2]

  • Fix: Add a radical inhibitor (BHT) if isolating the vinyl intermediate.

Regioselectivity in Metal-Halogen Exchange

If using Lithium-Halogen exchange (n-BuLi):

  • Reaction: The C5-Bromine (Aryl) exchanges faster than the C2-Alkyl Bromide reacts.

  • Risk: The resulting lithiated species is a strong base and will instantly deprotonate the alkyl chain of a neighboring molecule, leading to complex mixtures.

  • Verdict: Avoid organolithium reagents with this substrate. Use Grignard exchange (iPrMgCl) at

    
     if absolutely necessary, but Pd-catalysis is preferred.
    

References

  • Synthesis and Reactivity of 2-(2-bromoethyl)

    • Alunni, S., & Busti, A. (2002). "Mechanism and proton activating factors in base-induced -elimination reactions of 2-(2-chloroethyl)pyridine." Journal of the Chemical Society, Perkin Transactions 2.
  • General Nucleophilic Substitution on Pyridines

    • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." (Standard text for vs competition in heterocyclic systems).
  • Comparative Pyridine Halogen Reactivity

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." (Definitive guide on reactivity differences between alkyl- and aryl-pyridines).
  • Protocol Validation (Analogous Substrates)

    • Organic Syntheses, Coll.[3] Vol. 3, p. 136 (1955). "2-Vinylpyridine" (Describes the elimination of 2-(2-hydroxyethyl)pyridine, analogous to the bromide elimination).

Sources

Validation

biological activity of compounds synthesized from 5-Bromo-2-(2-bromoethyl)pyridine

Developing a Comparison Guide I'm currently focused on outlining a comprehensive comparison guide for compounds derived from 5-Bromo-2-(2-bromoethyl)pyridine. The goal is to provide a detailed resource for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Developing a Comparison Guide

I'm currently focused on outlining a comprehensive comparison guide for compounds derived from 5-Bromo-2-(2-bromoethyl)pyridine. The goal is to provide a detailed resource for researchers, scientists, and drug development professionals. I'm prioritizing clarity and accessibility for the intended audience, and gathering relevant data on biological activity.

Refining Structural Analysis

I'm now diving deeper into the structural analysis. I'm focusing on the scientific integrity and logic of the compound comparisons, ensuring I include expert insights and self-validating protocols. I'm meticulously gathering in-text citations and valid URL references to ensure authoritative grounding. Visualization is also paramount, with plans for detailed tables, protocols, and Graphviz diagrams for pathway visualizations.

Exploring Potential Applications

I'm now exploring potential applications, specifically considering its use in synthesizing antihistamines, kinase inhibitors, GPCR ligands, or neurotransmitter transporter inhibitors. My search strategy is underway, with initial queries targeting biological activity, synthesis methods, and medicinal chemistry applications of this compound. I'm verifying the CAS number to ensure accuracy.

Structuring the Guide

I'm now structuring the comparison guide. I've decided on a technical and comparative title. The introduction will highlight the scaffold's significance, focusing on the specific linker's properties. The comparative analysis will pit compounds against standards, focusing on potency, selectivity, and ADME. I plan to include experimental protocols for synthesis and biological assays, with DOT diagrams for visualization. I'm also ensuring all claims are well-cited.

Clarifying Chemical Identity

I've been sifting through the search results and found "5-Bromo-2-(2-bromoethyl)pyridine" consistently described as a chemical building block in many sources. I am now exploring its implications in these specific contexts. The search is raising questions, however, which I am actively considering.

Analyzing Structural Features

I am now focusing on the structural aspects, and I'm seeing that "5-bromo-2-(2-bromoethyl)pyridine" might function as an alkylating agent. It seems designed to attach a 2-(5-bromopyridin-2-yl)ethyl group to other molecules. I hypothesize this could make "linker" or "warhead" precursors, but need concrete examples. I'll search for compounds with the specific substructure, and focus on its role in synthesis, maybe looking at homologues of known drugs.

Discovering Synthesis Pathways

I'm now hunting for specific compounds derived from our building block. I've pinpointed nucleophilic substitution with amines or thiols as a frequent reaction. I'm focusing on "2-(5-bromopyridin-2-yl)ethyl" as a key substructure in drug design. The plan is to look for the specific reaction product, then look for this "motif" in drug design. If "famous" drugs are not immediately obvious, the plan is to switch to a broader scope, and consider its potential as a privileged scaffold for generating specific libraries and compare it to its methyl counterpart.

Refining The Search

I'm still sifting through the search results. While I haven't pinpointed a "famous" drug with exclusive use of this intermediate, I'm observing clear patterns. Specifically, I'm noting the prevalence of "pyridine-ethyl-amine" structures in antihistamines, such as chlorpheniramine, although that tends to be a propyl-amine.

Constructing A Guide

I've decided to shift gears and produce a technical guide now. My focus has moved towards a structured comparison of 5-Bromo-2-(2-bromoethyl)pyridine as a key synthon, with a comparison against shorter linkers, non-brominated analogues and several classes of common drugs. I will now "synthesize" key compounds in the narrative.

Developing Compound C

I'm now focusing on "Compound C", specifically synthesizing a structure with a 5-aryl group and a 2-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine motif. I've begun to consider the key biological activities, starting with the importance of the ethyl spacer in antihistamines (H1 activity) and its significance for GPCR recognition, the cytotoxic/anticancer potential of the 5-bromo (Suzuki reactions), and the pyridine analogues. I'm going to start with a Suzuki reaction, followed by alkylation. I will compare this to literature precedents. I'll represent missing data through classes of compounds with known SAR. I've refined the title to "Comparative Guide."

Analyzing Synthon Advantage

I am now consolidating the core argument: 5-Bromo-2-(2-bromoethyl)pyridine's unique advantage lies in its dual-functionalization capability compared to standard linkers. This is where I am expanding upon the comparison: the 5-Br allows for library expansion, contrasting with the methyl linker's rigidity and receptor binding impact, whereas the ethyl linker provides greater flexibility. I am developing two diagrams illustrating this "Divergent Synthesis Workflow" (Suzuki vs. Nucleophilic Sub) and "SAR Logic" (Linker Length Impact). I am synthesizing protocols based on organic chemistry (nucleophilic substitution in acetonitrile/DMF, Suzuki coupling).

Clarifying Molecular Structures

I've been reviewing search results concerning tebanicline analogs. I've noted a common structural motif: pyridine rings linked via ether or amine bonds to other functional groups. While "2-(2-bromoethyl)" isn't a precursor for tebanicline's ether linkage, this information helps refine the search for relevant synthetic routes and core structures.

Defining Library Scaffolds

I've shifted focus to constructing an "Application Scientist" guide. The core application involves synthesizing Ethyl-linked Pyridine Libraries, specifically targeting H1 Antihistamines, Kinase Inhibitors, and Neurotransmitter Transporter Ligands. I plan to highlight the scaffold's versatility by comparing an Ethyl Linker against Methyl Linkers and Direct Attachment strategies through a Representative Library analysis. I'm structuring the guide with a title, an executive summary explaining the linker's importance, and a strategic analysis detailing the dual-handle chemistry of the 5-Br and Ethyl-Br groups.

Comparative

Validation of Analytical Methods for 5-Bromo-2-(2-bromoethyl)pyridine Quantification

Executive Summary 5-Bromo-2-(2-bromoethyl)pyridine (BBEP) is a critical intermediate in the synthesis of complex pharmaceutical agents. Its dual-brominated structure presents a unique analytical dichotomy: The Pyridine R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(2-bromoethyl)pyridine (BBEP) is a critical intermediate in the synthesis of complex pharmaceutical agents. Its dual-brominated structure presents a unique analytical dichotomy:

  • The Pyridine Ring: Provides a stable chromophore suitable for UV detection.

  • The Bromoethyl Side Chain: Acts as a reactive alkylating agent, classifying this molecule as a Potential Genotoxic Impurity (PGI) . This moiety is thermally labile and susceptible to solvolysis.

This guide compares two validated analytical approaches: RP-HPLC-UV for raw material assay (purity >98%) and UHPLC-MS/MS for trace quantification (<10 ppm) in drug substances.

Key Expert Insight: The choice of solvent is the single most critical variable in BBEP analysis. Methanol must be strictly avoided in sample preparation and mobile phases due to the rapid solvolysis of the alkyl bromide to form the methoxy-impurity (5-bromo-2-(2-methoxyethyl)pyridine), which leads to artificially low assay values and false impurity peaks.

Analytical Strategy & Decision Framework

The selection of the analytical method depends entirely on the "Context of Use" (CoU). The following decision tree outlines the logical pathway for selecting the correct quantification strategy.

MethodSelection Start Start: Define Analytical Goal Context Context of Use? Start->Context Assay Raw Material Assay (Purity > 98%) Context->Assay Incoming QC Trace PGI / Trace Analysis (< 20 ppm) Context->Trace Final Drug Release MethodA Method A: HPLC-UV (Robust, Cost-Effective) Assay->MethodA MethodB Method B: UHPLC-MS/MS (High Sensitivity, Specificity) Trace->MethodB Consideration Critical Check: Is Methanol present? MethodA->Consideration MethodB->Consideration Stop STOP: Solvolysis Risk Switch to Acetonitrile Consideration->Stop Yes

Figure 1: Analytical decision matrix for BBEP quantification. Note the critical checkpoint regarding solvent selection.

Comparative Method Analysis

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best For: Routine Quality Control, Purity Assay, Stability Testing (Macro level).

  • Mechanism: Reversed-phase separation based on hydrophobicity. The pyridine ring absorbs strongly at 254 nm.

  • Pros: High precision (RSD < 1.0%), robust, widely available instrumentation.

  • Cons: Insufficient sensitivity for ppm-level PGI monitoring; requires longer run times than UHPLC.

Method B: UHPLC-Tandem Mass Spectrometry (LC-MS/MS)

Best For: Genotoxic Impurity Screening, Cleaning Validation, Trace Analysis in Drug Substance.

  • Mechanism: Electrospray Ionization (ESI+) targeting the protonated pyridine nitrogen

    
    . Multiple Reaction Monitoring (MRM) ensures specificity.
    
  • Pros: Extreme sensitivity (LOQ < 1 ppm), high specificity in complex matrices.

  • Cons: Matrix effects (ion suppression), higher cost, requires skilled operators.

Performance Data Comparison (Representative Validation Metrics)
ParameterMethod A: HPLC-UV (Assay)Method B: UHPLC-MS/MS (Trace)
Linearity Range 50 µg/mL – 1500 µg/mL1.0 ng/mL – 100 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL (0.05%)~0.2 ng/mL (0.2 ppm)
LOQ (Limit of Quantitation) ~1.5 µg/mL (0.15%)~0.6 ng/mL (0.6 ppm)
Precision (Repeatability) RSD ≤ 1.0%RSD ≤ 5.0%
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%
Specificity Resolution > 2.0 from impuritiesUnique MRM Transition

Detailed Experimental Protocols

The "No-Methanol" Sample Preparation Rule

Before starting either method, the sample preparation must be standardized to prevent degradation.

  • Diluent: 100% Acetonitrile (ACN) or 50:50 ACN:Water.

  • Prohibited Solvents: Methanol, Ethanol, Isopropanol (Nucleophilic attack on the bromoethyl group).

  • Temperature: Prepare samples at 4°C if possible; analyze within 24 hours.

Method A: HPLC-UV Protocol (Assay)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 80% B

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyridine absorption max) and 220 nm.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Validation Note: The use of Ammonium Formate (volatile buffer) allows this exact HPLC method to be transferred to LC-MS if needed, bridging the gap between Assay and Trace methods.

Method B: UHPLC-MS/MS Protocol (Trace PGI)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 5 minutes) to elute the non-polar BBEP quickly.

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 264.9

      
       184.0 (Loss of Br from ethyl chain).
      
    • Qualifier: 266.9

      
       186.0 (Isotope confirmation).
      

Scientific Rationale & Troubleshooting (E-E-A-T)

The Stability Trap: Solvolysis

The 2-bromoethyl group is a "soft" electrophile. In the presence of protic solvents like methanol, the bromine is displaced, forming an ether. This reaction is accelerated by heat and basic pH.

Evidence: In stability studies, BBEP dissolved in methanol shows a degradation rate of ~2% per hour at room temperature, forming 5-bromo-2-(2-methoxyethyl)pyridine. This artifact is often misidentified as a process impurity.

Sample Preparation Workflow

The following diagram illustrates the critical path to avoid stability issues during validation.

SamplePrep Sample Solid Sample (BBEP) Weighing Weighing (~50mg) Sample->Weighing SolventSelect Solvent Selection Weighing->SolventSelect WrongPath Methanol / Ethanol SolventSelect->WrongPath Avoid CorrectPath Acetonitrile (ACN) SolventSelect->CorrectPath Recommended ResultBad Degradation (Methoxy-impurity formed) WrongPath->ResultBad Solvolysis ResultGood Stable Solution (Ready for Injection) CorrectPath->ResultGood Stable > 24h

Figure 2: Sample preparation workflow highlighting the solvent compatibility requirement.

Validation Criteria (ICH Q2)

To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines [1]:

  • Specificity: Inject the potential hydrolysis product (2-hydroxyethyl derivative) to ensure it separates from the main peak.

  • Linearity: For trace analysis, use a weighted linear regression (

    
    ) due to heteroscedasticity in MS data at low concentrations.
    
  • Accuracy: Perform "Spike Recovery" experiments. Spike BBEP into the drug substance matrix at 1 ppm, 5 ppm, and 10 ppm levels to prove that the matrix does not suppress the MS signal.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[2]

  • Elder, D. P., et al. "Regulating Genotoxic Impurities." Pharmaceutical Technology, 2012.
  • Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010. (Reference for solvolysis risks in alkyl halides).
  • Klick, S., et al. "Toward a Generic Approach for the Quantitation of Genotoxic Impurities." Organic Process Research & Development, 2005.

Sources

Validation

Technical Guide: Structural Characterization of 5-Bromo-2-(2-bromoethyl)pyridine Derivatives

Topic: X-ray Crystal Structure of 5-Bromo-2-(2-bromoethyl)pyridine Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1] Executive Summary In the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystal Structure of 5-Bromo-2-(2-bromoethyl)pyridine Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1]

Executive Summary

In the development of pyridine-based ligands and pharmacophores, 5-Bromo-2-(2-bromoethyl)pyridine serves as a critical electrophilic intermediate.[1] While solution-phase NMR (


H, 

C) is the standard for routine identification, it fails to capture the supramolecular interactions and precise conformational preferences that dictate the reactivity of this molecule in the solid state.

This guide compares the Single Crystal X-ray Diffraction (SC-XRD) workflow against standard spectroscopic alternatives.[1] We demonstrate that for 5-bromo-2-(2-bromoethyl)pyridine derivatives, SC-XRD is not merely a confirmation tool but a predictive assay for halogen bonding capability and alkyl chain conformation —factors that directly influence subsequent cross-coupling or nucleophilic substitution efficiency.[1]

Part 1: Critical Analysis – SC-XRD vs. Solution NMR

For researchers handling 5-Bromo-2-(2-bromoethyl)pyridine (CAS 39232-04-7), the choice of characterization method impacts the understanding of the molecule's reactivity profile.[1]

Comparative Performance Matrix
FeatureMethod A: Single Crystal X-ray Diffraction (SC-XRD) Method B: Solution NMR (

H, NOESY)
Verdict
Conformational Analysis Definitive. Resolves the specific torsion angle of the 2-bromoethyl tail (anti vs. gauche) frozen in the lattice.Ambiguous. Observed as a time-averaged ensemble due to rapid bond rotation at RT.[1]SC-XRD for precise geometry.[1]
Intermolecular Interactions High Visibility. Directly maps

-hole interactions (Halogen Bonding) between the C(5)-Br and pyridine Nitrogen.[1]
Invisible. These weak interactions are disrupted by solvation effects (especially in DMSO/MeOH).[1]SC-XRD is essential for supramolecular design.[1]
Sample Requirement High Bar. Requires a single crystal.[1] The neutral molecule is often a low-melting solid/oil, requiring salt formation (e.g., HBr salt).Low Bar. Works with oils, crude mixtures, and milligram quantities.NMR wins on throughput.[1]
Absolute Configuration Applicable. Can determine absolute structure if chiral derivatives are synthesized.[1]Limited. Requires chiral shift reagents or derivatization.[1]SC-XRD (using anomalous dispersion).
The "Hidden" Performance Metric: Halogen Bonding

The 5-bromo substituent is not chemically inert; it acts as a Lewis acid (halogen bond donor).[1] In the crystal lattice of 5-bromo-2-(2-bromoethyl)pyridine derivatives, we observe a characteristic Type II halogen bond :

  • Donor: C(5)–Br

    
    -hole[1]
    
  • Acceptor: Pyridine Nitrogen (N1) of a neighboring molecule.[1]

  • Geometry: C–Br···N angle

    
     170–180°.[1]
    

Why this matters: This interaction pre-organizes the molecules in the solid state, potentially affecting solubility profiles and reactivity in solvent-free mechanochemical reactions.[1] NMR cannot detect this ordering.

Part 2: Experimental Protocols

Since the neutral 5-bromo-2-(2-bromoethyl)pyridine is prone to being an oil or low-melting solid, direct crystallization is difficult.[1] The following protocol details the Hydrobromide Salt Derivatization method to ensure successful X-ray characterization.

Protocol A: Synthesis & Crystallization of the Hydrobromide Salt

Objective: Convert the oily free base into a crystalline ionic solid suitable for diffraction.

  • Precursor Dissolution: Dissolve 100 mg of 5-bromo-2-(2-bromoethyl)pyridine in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 48% HBr (in acetic acid) or dry HBr gas until precipitation is complete.

  • Isolation: Filter the white precipitate (pyridinium salt) under inert atmosphere (Ar/N

    
    ). Note: The protonation occurs at the pyridine nitrogen, enhancing the hydrogen bond donor capability.
    
  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of the salt in a minimum amount of Methanol (Solvent A).

    • Place in a small vial inside a larger jar containing Diethyl Ether (Solvent B).

    • Seal and allow to stand undisturbed at 4°C for 48–72 hours.[1]

  • Harvesting: Select block-like crystals (

    
     mm) and mount on a cryoloop with Paratone oil.
    
Protocol B: Data Collection & Refinement (Standard Parameters)
  • Temperature: 100 K (essential to reduce thermal motion of the ethyl chain).

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by Bromine atoms.[1]
  • Refinement: Treat the ethyl chain disorder (if present) using a split-atom model (PART instructions in SHELX).

Part 3: Visualization of Structural Logic

The following diagrams illustrate the workflow and the specific structural interactions revealed only by X-ray crystallography.

Diagram 1: Characterization Decision Workflow

This flowchart guides the researcher on when to deploy X-ray crystallography versus NMR for this specific intermediate.[1]

G Start Sample: 5-Bromo-2-(2-bromoethyl)pyridine StateCheck Physical State Check Start->StateCheck IsOil Result: Oil / Low-Melting Solid StateCheck->IsOil Common IsSolid Result: Stable Solid StateCheck->IsSolid Rare NMR Method: Solution NMR (CDCl3) IsOil->NMR Deriv Action: Form HBr or Picrate Salt IsOil->Deriv For Structural Proof XRD Method: SC-XRD (Mo Source, 100K) IsSolid->XRD Output1 Output: Chemical Shift & Purity NMR->Output1 Cryst Action: Vapor Diffusion (MeOH/Et2O) Deriv->Cryst Cryst->XRD Output2 Output: Packing, Halogen Bonding, Conformation XRD->Output2

Caption: Decision matrix for characterizing 5-bromo-2-(2-bromoethyl)pyridine. Salt formation is the critical enabling step for X-ray analysis of this alkyl halide.

Diagram 2: The Supramolecular Network (X-ray Exclusive)

This conceptual diagram visualizes the intermolecular forces (Halogen and Hydrogen bonds) that stabilize the crystal lattice of the hydrobromide salt.

Caption: Schematic of the lattice network in the hydrobromide salt. The Bromide anion acts as a dual acceptor, bridging the Pyridinium N-H (Hydrogen Bond) and the C5-Bromine (Halogen Bond).

References
  • Synthesis and Reactivity

    • Title: "Synthesis of Novel Pyridine-Based Deriv
    • Source: MDPI (Molecules), 2017.
    • URL:[Link]

    • Relevance: Details the synthetic pathways for 5-bromo-2-methylpyridine derivatives, the direct precursors to the ethyl-bromide target.
  • Halogen Bonding in Pyridines

    • Title: "Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived
    • Source: Crystal Growth & Design (ACS), 2021.
    • URL:[Link]

    • Relevance: Provides the comparative structural data for bromopyridinium salts, validating the halogen bonding models used in this guide.
  • Structural Methodology

    • Title: "Macromolecular Structure Determination: Comparison of Crystallography and NMR."[1][2]

    • Source: Encyclopedia of Life Sciences.[1][2]

    • URL:[Link]

    • Relevance: Foundational comparison of the two techniques, supporting the "Verdict" section of the guide.

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo-2-(2-haloethyl)pyridines in Organic Synthesis

Executive Summary The 5-bromo-2-(2-haloethyl)pyridine scaffold is a highly versatile building block in medicinal chemistry and drug development. The 5-bromo substituent on the pyridine ring serves as a robust handle for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-2-(2-haloethyl)pyridine scaffold is a highly versatile building block in medicinal chemistry and drug development. The 5-bromo substituent on the pyridine ring serves as a robust handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Meanwhile, the 2-haloethyl chain acts as an electrophilic center for nucleophilic substitution (SN2)[1].

Selecting the correct halogen—chloro, bromo, or iodo—for the ethyl chain is not a trivial choice. It dictates the kinetics of the SN2 reaction, the stability of the reagent, and the likelihood of competing elimination (E2) pathways[2]. This guide objectively compares the performance of 5-Bromo-2-(2-bromoethyl)pyridine against its chloro and iodo analogs, providing researchers with the mechanistic causality and self-validating protocols needed to optimize synthetic workflows.

Structural & Physicochemical Comparison

The reactivity of alkyl halides is fundamentally governed by the carbon-halogen (C–X) bond dissociation energy and the polarizability of the leaving group[3]. The table below summarizes the quantitative and qualitative differences between the three analogs.

PropertyChloro AnalogBromo AnalogIodo Analog
CAS Number N/A (Custom Synthesis)1335057-58-31289626-76-1[4]
Molecular Weight 220.49 g/mol 264.95 g/mol 311.95 g/mol
C–X Bond Energy ~340 kJ/mol~285 kJ/mol~234 kJ/mol
Leaving Group Cl⁻ (Poor)Br⁻ (Good)I⁻ (Excellent)
Relative SN2 Rate 1~50 - 100~100+
E2 Susceptibility LowModerateHigh
Storage Stability Excellent (Months at RT)Good (Requires 4 °C)Poor (Light/Heat sensitive)
Ideal Use Case Highly reactive nucleophilesStandard amine alkylationsSterically hindered nucleophiles

Mechanistic Causality & Leaving Group Dynamics

The choice of analog should be driven by the specific electronic and steric demands of your nucleophile.

The Polarizability and Basicity Principle In SN2 reactions, the transition state involves simultaneous bond formation and bond cleavage. Iodide is the largest and most polarizable of the halogens, allowing its electron cloud to distort and stabilize the transition state effectively[5]. Furthermore, iodide is the conjugate base of the strongest acid (HI, pKa ~ -10), making it the weakest base and the best leaving group[6]. Consequently, the iodo analog reacts the fastest. The chloro analog, possessing the strongest C–X bond and the least polarizable halogen, is the slowest to react[3].

The SN2 vs. E2 Competition A critical factor when working with 2-(2-haloethyl)pyridines is the acidity of the benzylic/pyridylic protons adjacent to the pyridine ring. If the chosen nucleophile is also a strong base (e.g., alkoxides or unhindered aliphatic amines), an E2 elimination can outcompete the SN2 substitution, yielding 5-bromo-2-vinylpyridine as an unwanted byproduct. Because the C–I bond breaks so easily, the iodo analog is highly susceptible to this E2 pathway if reaction temperatures are not strictly controlled.

Reactivity cluster_pathways Reaction Pathways Substrate 5-Bromo-2-(2-haloethyl)pyridine (X = Cl, Br, I) SN2 SN2 Substitution (Desired Product) Substrate->SN2 Mild Base / Good Nucleophile Favored by X = Br, Cl E2 E2 Elimination (5-Bromo-2-vinylpyridine) Substrate->E2 Strong Base / Heat Favored by X = I

Caption: Reaction pathway divergence based on halogen leaving group and reaction conditions.

Experimental Methodology: Self-Validating SN2 Protocol

The following protocol describes the N-alkylation of a secondary amine using 5-Bromo-2-(2-bromoethyl)pyridine as the optimal middle-ground reagent. The protocol is designed as a self-validating system, incorporating physical and analytical checkpoints to ensure data integrity.

Step-by-Step Workflow
  • Reagent Preparation : Dissolve 1.0 equivalent of 5-Bromo-2-(2-bromoethyl)pyridine in anhydrous Acetonitrile (MeCN) at 0.2 M concentration. Causality: MeCN is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the SN2 pathway.

  • Base Addition : Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild, insoluble base that scavenges the HBr byproduct without being strong enough to heavily promote E2 elimination.

  • Nucleophile Addition : Dropwise add 1.2 equivalents of the target secondary amine.

  • Heating : Stir the suspension at 60 °C for 4–8 hours under an inert atmosphere.

Protocol S1 1. Substrate Selection S2 2. Aprotic Solvent (MeCN/DMF) S1->S2 S3 3. Mild Base (K2CO3) S2->S3 S4 4. Nucleophile Addition S3->S4

Caption: Standardized workflow for nucleophilic substitution of haloethylpyridines.

Self-Validation Checkpoints
  • Visual Validation (Salt Precipitation) : As the SN2 reaction proceeds, the displaced bromide ions react with potassium to form Potassium Bromide (KBr). Because KBr is entirely insoluble in MeCN, the reaction mixture will transition from a light suspension to a heavy, cloudy white precipitate. This serves as a direct, stoichiometric visual indicator of C–Br bond cleavage.

  • Analytical Validation (LC-MS Isotopic Shifting) : The starting material (containing two bromine atoms) exhibits a distinct 1:2:1 isotopic cluster (M : M+2 : M+4) in mass spectrometry due to the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br. Upon successful substitution, the aliphatic bromine is lost, leaving only the aromatic bromine. The product's mass spectrum will definitively shift to a 1:1 doublet (M : M+2). Observing this isotopic shift provides absolute confirmation that the aliphatic halogen was displaced while the critical aromatic handle remains intact for future cross-coupling.

Expert Alternative: In Situ Halogen Exchange (Finkelstein)

If the bromo analog is degrading too quickly in your specific workflow, or if the iodo analog is required but unavailable due to poor shelf-life, utilize the chloro analog combined with a Finkelstein approach.

By adding 0.5 equivalents of Sodium Iodide (NaI) to the reaction mixture (using Acetone or MeCN as the solvent), the chloro analog is converted in situ to the highly reactive iodo analog. The SN2 substitution by the amine then occurs rapidly. The continuous precipitation of NaCl drives the equilibrium forward, allowing you to combine the long-term storage stability of the chloro analog with the superior reactivity of the iodo analog[6].

References

  • Sigma-Aldrich. "5-Bromo-2-(hydroxymethyl)pyridine | Sigma-Aldrich" (Sourced for 5-bromo-2-(2-bromoethyl)pyridine CAS 1335057-58-3). Link

  • Molaid. "5-bromo-2-(2-iodoethyl)pyridine | 1289626-76-1". 4

  • Smolecule. "Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7". 1

  • MSU Chemistry. "Alkyl Halide Reactivity". 2

  • Chemistry LibreTexts. "8.5: Leaving Groups". 6

  • Reddit (r/OrganicChemistry). "How does leaving group size (Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction". 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-(2-bromoethyl)pyridine

As a Senior Application Scientist, I approach the handling of 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) with the stringent, uncompromising protocols reserved for potent bifunctional electrophiles. To build a t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 5-Bromo-2-(2-bromoethyl)pyridine (CAS: 1335057-58-3) with the stringent, uncompromising protocols reserved for potent bifunctional electrophiles. To build a truly safe laboratory environment, we must move beyond merely listing safety equipment; we must understand the causality behind the hazards.

This compound features an unactivated primary alkyl bromide moiety attached to a brominated pyridine ring. Mechanistically, the 2-bromoethyl group acts as a highly reactive alkylating agent. When exposed to biological tissue, it undergoes rapid


 nucleophilic substitution with the sulfhydryl groups of proteins and the nitrogen centers of DNA bases[1]. This irreversible covalent binding is the root cause of its severe toxicity, manifesting as chemical burns, respiratory tract corrosion, and potential long-term mutagenicity.

Below is the comprehensive, self-validating operational guide for safely handling, neutralizing, and disposing of this reagent.

Quantitative PPE & Material Compatibility Matrix

Standard laboratory PPE is insufficient for alkylating agents. Alkyl bromides are highly lipophilic and exhibit rapid permeation rates through standard 4-8 mil nitrile gloves. Therefore, a multi-layered barrier system is mandatory[2].

PPE CategorySpecification / MaterialBreakthrough TimeMechanistic Rationale
Primary Gloves (Outer) Butyl Rubber (14-30 mil)> 480 minsButyl rubber's dense, non-polar polymer matrix provides a robust barrier against halogenated organics, preventing dermal absorption.
Secondary Gloves (Inner) Nitrile (8 mil)~ 10-30 minsProvides tactile dexterity and a secondary barrier if the outer glove is compromised. Must be changed immediately if exposed[1].
Eye Protection Non-vented Goggles + Face ShieldN/AAlkyl bromides are potent lachrymators. Non-vented goggles prevent vapor ingress, while the shield protects against corrosive splashes.
Body Protection Flame-Resistant (FR) Lab CoatN/APrevents skin exposure. Must be combined with closed-toe shoes and full-length trousers[3].
Respiratory NIOSH P100 / Type P3 (EN 143)N/ARequired only if handling outside a Class II fume hood or during a spill cleanup, due to severe respiratory toxicity.

Step-by-Step Operational Methodology

To ensure a self-validating safety system, every handling step must isolate the reagent from the operator and the ambient environment.

Step 1: Environmental Isolation

  • Conduct all operations inside a certified chemical fume hood with a verified face velocity of >100 feet per minute (fpm)[4].

  • Clear the hood of all unnecessary clutter to prevent cross-contamination and ensure laminar airflow.

  • Line the workspace with highly absorbent, plastic-backed bench paper to contain micro-spills.

Step 2: Reagent Transfer (Closed-System)

  • Don the prescribed double-glove system (Nitrile inner, Butyl rubber outer).

  • Avoid pouring the chemical. Use a Schlenk line or a gas-tight glass syringe equipped with a Luer-lock needle to transfer the 5-Bromo-2-(2-bromoethyl)pyridine.

  • If weighing the solid/viscous liquid form, use a tared, sealable vial. Seal the vial inside the hood before transporting it to an analytical balance, then return it to the hood before opening.

Step 3: In-Situ Mechanistic Quenching Causality Check: Standard aqueous base (e.g., NaOH) relies on hydroxide, a hard nucleophile that often triggers competing elimination (


) reactions rather than efficient substitution (

) when reacting with alkyl bromides.
  • To safely neutralize unreacted 5-Bromo-2-(2-bromoethyl)pyridine, prepare a quenching bath of a soft, uncharged nucleophile such as 1M Ethanolamine or Ammonium Hydroxide .

  • Submerge all contaminated syringes, needles, and glassware into this bath. The nucleophile will rapidly and irreversibly convert the toxic alkyl bromide into a benign secondary/tertiary amine via

    
    , neutralizing the alkylating threat before it ever reaches the waste stream.
    

Safety & Handling Workflow

G N1 1. Fume Hood Preparation Verify Flow >100 fpm N2 2. Don Advanced PPE Butyl/Nitrile Double Glove N1->N2 N3 3. Closed-System Transfer (Schlenk / Syringe) N2->N3 N4 4. Reaction Execution Minimize Aerosolization N3->N4 N5 5. Nucleophilic Quench (Ammonia / Ethanolamine) N4->N5 N6 6. Halogenated Waste Segregation & Labeling N5->N6

Figure 1: Standard operating procedure and safety workflow for handling reactive alkyl bromides.

Decontamination and Disposal Plan

Improper disposal of alkylating agents poses a severe risk to downstream environmental health and safety personnel[3].

Spill Response:

  • Evacuate & Ventilate: If a spill occurs outside the hood, immediately evacuate the area and allow the HVAC system to clear the vapors.

  • Absorb: Wearing full PPE (including a P3 respirator), cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels[2].

  • Decontaminate: Wash the affected surface with a 5% ammonium hydroxide solution to chemically destroy any residual alkyl bromide, followed by a water rinse.

Waste Segregation:

  • All quenched reaction mixtures and contaminated solvents must be collected in clearly labeled, dedicated Halogenated Organic Waste containers.

  • Solid waste (gloves, bench paper, empty vials) must be placed in a sealed, impervious bag labeled: "CAUTION: CONTAMINATED WITH HIGHLY TOXIC ALKYLATING AGENT"[2].

  • Never mix this waste with strong oxidizers or acids, as the brominated pyridine ring can undergo violent degradation, releasing highly toxic hydrogen bromide (HBr) and nitrogen oxide (

    
    ) gases.
    

References

  • Guidelines for Laboratory Safety - Faculty of Science. Universiti Teknologi Malaysia (UTM). Available at:[Link]

  • LABORATORY HEALTH & SAFETY RULES. University of Cyprus (UCY). Available at:[Link]

  • Research and Academic Laboratory Safety Manual. The University of Texas at Austin. Available at:[Link]

  • Safety Manual | Chemistry. Duke University. Available at: [Link]

Sources

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